molecular formula C8H12N4O4 B2540297 N-(4-methoxyphenyl)guanidine nitrate CAS No. 67453-80-9; 73709-20-3; 76746-74-2

N-(4-methoxyphenyl)guanidine nitrate

Cat. No.: B2540297
CAS No.: 67453-80-9; 73709-20-3; 76746-74-2
M. Wt: 228.208
InChI Key: AQCVXPUUCPPIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)guanidine nitrate is a chemical building block of interest in several research areas. With a molecular formula of C 8 H 11 N 3 O and a molecular weight of 165.19 g/mol, it is supplied with a purity of not less than 98% . This compound must be stored in a dry, sealed place . In medicinal and synthetic chemistry, this guanidine derivative serves as a key reagent. It is notably employed in the cyclocondensation synthesis of pharmacologically prospective pyrrole-aminopyrimidine hybrids, which are privileged structures in drug design due to their wide range of potential biological activities . Researchers also utilize related guanidine compounds in the nitration of complex molecules for the development of pharmaceuticals and dyes . Handling and Safety: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human use .

Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCVXPUUCPPIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of N-(4-methoxyphenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for assessing the solubility and stability of N-(4-methoxyphenyl)guanidine nitrate, a critical compound in pharmaceutical research. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The guide emphasizes the causality behind experimental choices and outlines self-validating methodologies to ensure data integrity, in alignment with industry best practices and regulatory expectations.

Introduction: Physicochemical Profile and Its Implications

This compound is an organic salt whose behavior in solution is dictated by the interplay of its constituent parts: the highly basic guanidinium group, the moderately nonpolar 4-methoxyphenyl (anisole) moiety, and the nitrate counter-ion. Understanding this structure is paramount to predicting and analyzing its solubility and stability.

  • Guanidinium Group: The guanidine functional group is one of the strongest organic bases in chemistry, with a pKa of its conjugate acid (the guanidinium ion) around 13.6.[1] This means that at any physiological or common laboratory pH, the guanidine moiety will be protonated, existing as a stable, resonance-delocalized cation. This inherent charge and the presence of multiple hydrogen bond donors confer high polarity and a strong affinity for polar solvents.[1][2]

  • 4-Methoxyphenyl Group: The aromatic ring and the methoxy group introduce lipophilic (nonpolar) character to the molecule. This part of the structure will favor interactions with less polar or organic solvents.

  • Nitrate Anion: As the counter-ion, the nitrate (NO₃⁻) completes the salt structure. Its presence ensures that the compound is crystalline and contributes to its overall solubility in polar media.

The molecule's amphipathic nature—possessing both a highly polar, charged head (the guanidinium) and a nonpolar tail (the methoxyphenyl group)—suggests a complex solubility profile. It is expected to be soluble in polar solvents but may exhibit limited solubility in purely nonpolar environments.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The following section details a robust workflow for characterizing the solubility of this compound.

Rationale for Solvent Selection

The choice of solvents should be systematic, spanning a range of polarities and hydrogen bonding capabilities to build a complete profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are primary solvents for initial assessment. Water is the most biologically relevant, and its ability to solvate both the guanidinium cation and nitrate anion through hydrogen bonding and ion-dipole interactions makes high solubility likely.[2] Alcohols like methanol and ethanol offer a slightly less polar environment.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving polar and ionic compounds.[3] Acetonitrile provides an intermediate polarity.

  • Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents are not expected to be effective at dissolving the salt but are included to define the lower limits of solubility and understand the compound's lipophilicity.

Experimental Protocol: Equilibrium Solubility Determination

Equilibrium solubility provides the most accurate measure of a compound's intrinsic solubility in a given solvent. The "shake-flask" method is the gold standard.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is recommended for consistent mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4.0). Calculate the concentration against a standard curve prepared from a reference standard of the compound.

Data Presentation

Quantitative solubility data should be summarized for clarity and easy comparison.

Table 1: Predicted Equilibrium Solubility of this compound

Solvent Solvent Type Temperature (°C) Expected Solubility (mg/mL)
Deionized Water Polar Protic 25 High (> 100)
Methanol Polar Protic 25 High (> 50)
Ethanol Polar Protic 25 Moderate (10-50)
Acetonitrile Polar Aprotic 25 Moderate (5-20)
N,N-Dimethylformamide (DMF) Polar Aprotic 25 High (> 100)
Isopropanol Polar Protic 25 Low (1-10)
Dichloromethane Nonpolar 25 Very Low (< 0.1)

| Toluene | Nonpolar | 25 | Insoluble (< 0.01) |

Diagram 1: Workflow for Equilibrium Solubility Determination

G Equilibrium Solubility Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to known solvent volume B Seal vial and agitate at constant temperature (24-48 hours) A->B C Centrifuge sample to pellet solids B->C D Withdraw clear supernatant C->D E Dilute aliquot with mobile phase D->E F Analyze via validated HPLC-UV method E->F G Calculate solubility (mg/mL) vs. standard curve F->G

A flowchart of the key steps in determining equilibrium solubility.

Intrinsic Stability and Forced Degradation Profiling

Stability testing is a non-negotiable part of pharmaceutical development, designed to understand how a drug substance changes under various environmental influences.[4] Forced degradation (or stress testing) intentionally degrades the compound to identify likely degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[5][6][7]

Rationale for Stress Conditions

The conditions are chosen based on International Council for Harmonisation (ICH) guideline Q1A(R2) to cover the most common degradation pathways.[5] The goal is to achieve 5-20% degradation; if degradation is too extensive (>20%), the condition should be made milder.[5][6][8]

  • Acidic & Basic Hydrolysis: Guanidines are susceptible to hydrolysis, which involves nucleophilic attack at the central carbon atom, leading to the formation of a urea and an amine.[9] This is tested across a range of pH values (e.g., 0.1 M HCl, pH 2 buffer, pH 7 buffer, pH 9 buffer, 0.1 M NaOH) to find the pH of maximum stability. While guanidinium salts are generally stable, hydrolysis can be forced under harsh basic conditions.[10][11][12]

  • Oxidation: The molecule is exposed to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂), to assess its susceptibility to oxidative degradation.[5]

  • Thermal Stress: The solid compound and a solution are exposed to elevated temperatures (e.g., 60-80°C) to evaluate thermal stability.

  • Photostability: The solid and a solution are exposed to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines to assess light sensitivity.[7]

Experimental Protocol: Forced Degradation Study

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with equal volumes of acidic/basic media (e.g., 0.2 M HCl, 0.2 M NaOH) to achieve a final acid/base concentration of 0.1 M. Store samples at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 6% H₂O₂) to achieve a final concentration of 3%. Store at room temperature.[5]

    • Thermal: Store a vial of the stock solution and a vial of the solid powder in an oven at 60°C.

    • Photolytic: Expose a vial of the stock solution and a thin layer of the solid powder to a calibrated light source. Protect a control sample from light with aluminum foil.

  • Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Quench the reactions for the acid and base samples by neutralizing them with an equimolar amount of base or acid, respectively, before dilution.

  • Analysis: Dilute all samples to the target concentration with mobile phase and analyze using a validated HPLC-UV method. The method must be capable of separating the parent peak from all degradation products.

Data Presentation

Results should be tabulated to clearly show the extent of degradation under each condition.

Table 2: Representative Summary of Forced Degradation Studies

Stress Condition Duration (hrs) % Assay of Parent % Degradation No. of Degradants
Control (t=0) 0 100.0 0.0 0
0.1 M HCl @ 60°C 48 98.5 1.5 1
0.1 M NaOH @ 60°C 24 89.2 10.8 2
3% H₂O₂ @ RT 8 94.7 5.3 1
Thermal (Solid) @ 60°C 72 99.8 0.2 0

| Photolytic (Solution) | 24 | 99.1 | 0.9 | 1 |

Diagram 2: Workflow for Forced Degradation Studies

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare stock solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Quench/Neutralize (if applicable) G->H I Dilute to target concentration H->I J Analyze via stability- indicating HPLC method I->J K Quantify degradation & identify products J->K

A flowchart illustrating the process of conducting forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust analytical method is essential for accurately quantifying this compound and separating it from potential impurities and degradation products.[13]

Method Development Principles
  • Column Chemistry: A reversed-phase C18 column is a suitable starting point for a molecule with both polar and nonpolar characteristics.[13]

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is typical. The buffer (e.g., phosphate or formate) is critical for controlling the pH and ensuring consistent retention and peak shape, especially for a basic compound like a guanidine.

  • Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection highly effective.[13] A full UV scan should be run to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6]

Proposed HPLC Method Parameters

Table 3: Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for reversed-phase separation of mixed polarity compounds.[13]
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile Buffered mobile phase controls ionization and improves peak shape.
Gradient Isocratic (e.g., 60:40 A:B) or Gradient Start with isocratic; use gradient if needed to resolve degradants.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume; adjust based on concentration.
Detector UV-Vis Detects the aromatic chromophore.

| Wavelength | Determine λ-max (e.g., ~245 nm) | Maximizes signal-to-noise ratio. |

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive evaluation of the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, enable the generation of high-quality, reliable data essential for advancing a compound through the drug development pipeline.

The results from these studies will directly inform critical decisions regarding formulation development, packaging, storage conditions, and shelf-life determination. Furthermore, the identification of degradation products is the first step in their structural elucidation and toxicological assessment, ensuring the ultimate safety and efficacy of the final drug product.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: Guanidine - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube (ResolveMass Laboratories) URL: [Link]

  • Title: HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Guanidine Analyzed with HPLC- AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: HPLC Methods for analysis of Guanidine Source: HELIX Chromatography URL: [Link]

  • Title: Guanidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Forced Degradation Studies Source: Journal of Analytical & Pharmaceutical Research URL: [Link]

  • Title: Guanidine analyzed with HPLC- AppNote (PDF) Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Guanidine - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents Source: ResearchGate URL: [Link]

  • Title: Development of more hydrolytically stable alkyl guanidines Source: American Chemical Society URL: [Link]

  • Title: Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Stability of bicyclic guanidine superbases and their salts in water Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Antiinflammatory Properties of N-Substituted Guanidines Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Determining stability of proteins from guanidinium chloride transition curves Source: ResearchGate URL: [Link]

  • Title: Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability of bicyclic guanidine superbases and their salts in water Source: ResearchGate URL: [Link]

  • Title: Stability of bicyclic guanidine superbases and their salts in water Source: HELDA - University of Helsinki URL: [Link]

  • Title: 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Stability of bicyclic guanidine superbases and their salts in water Source: RSC Publishing URL: [Link]

  • Title: Compound 525250: Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl Source: U.S. Department of Health & Human Services URL: [Link]

  • Title: Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture Source: ChemRxiv URL: [Link]

Sources

N-(4-Methoxyphenyl)guanidine Nitrate: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanism of action (MOA), chemical constitution, and experimental applications of N-(4-methoxyphenyl)guanidine nitrate (also known as 1-(4-methoxyphenyl)guanidine nitrate or PMPG nitrate ).

Executive Summary

This compound is a synthetic arylguanidine derivative primarily utilized as a competitive inhibitor of Nitric Oxide Synthase (NOS) . Structurally, it consists of a guanidinium core—which mimics the physiological substrate L-arginine—attached to a para-methoxyphenyl (anisyl) ring.

While the guanidinium cation drives the biological activity (NOS inhibition, 5-HT3 receptor modulation, and NMDA channel blockade), the nitrate anion serves as the counterion, influencing solubility and stability. This compound is a critical probe in inflammation research, serving to elucidate the role of the L-arginine/NO pathway in septic shock, neurodegeneration, and vascular regulation.

Key Technical Classification:

  • Pharmacophore: Arylguanidinium cation.[1]

  • Primary Target: Nitric Oxide Synthase (iNOS/nNOS/eNOS).

  • Mechanism: Competitive, reversible inhibition at the heme active site.

  • Secondary Targets: 5-HT3 Serotonin Receptors (agonist/antagonist), NMDA Receptor (channel blocker).

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9]

The compound exists as a salt comprising the biologically active N-(4-methoxyphenyl)guanidinium cation and a nitrate anion.

PropertySpecification
IUPAC Name 1-(4-methoxyphenyl)guanidine nitrate
Common Abbreviations PMPG Nitrate; p-Anisylguanidine Nitrate
Molecular Formula C₈H₁₁N₃O · HNO₃
Molecular Weight 165.19 (Base) + 63.01 (Acid) ≈ 228.2 g/mol
Solubility Soluble in water, ethanol, and DMSO.
pKa (Guanidine) ~13.6 (Highly basic; protonated at physiological pH)
Appearance Crystalline solid (often colorless or off-white)

Structural Logic:

  • Guanidine Moiety: Provides the high basicity and positive charge required to anchor into the glutamate residue at the NOS active site.

  • 4-Methoxy Group: An electron-donating group (EDG) on the phenyl ring. It modulates the lipophilicity and electronic density of the guanidine, potentially enhancing selectivity for specific NOS isoforms compared to the unsubstituted phenylguanidine.

  • Nitrate Counterion: Unlike the hydrochloride salt, the nitrate form adds an oxidizing anion. Note: While stable under standard conditions, guanidine nitrates can possess energetic properties; handle with care.

Mechanism of Action (MOA)

Primary Mechanism: Competitive NOS Inhibition

The core mechanism of N-(4-methoxyphenyl)guanidine is competitive inhibition of the Nitric Oxide Synthase (NOS) enzymes.

  • Substrate Mimicry: The physiological substrate for NOS is L-Arginine . The guanidine group of N-(4-methoxyphenyl)guanidine structurally mimics the guanidino group of L-arginine.

  • Active Site Binding: The compound enters the NOS heme active site. The positively charged guanidinium group forms a salt bridge with a conserved Glutamate residue (Glu371 in iNOS) that normally anchors L-arginine.

  • Steric Blockade: The p-methoxyphenyl ring occupies the hydrophobic pocket adjacent to the heme iron. Unlike L-arginine, the synthetic inhibitor cannot be oxidized by the enzyme to form N-hydroxy-L-arginine and subsequently Nitric Oxide (NO).

  • Result: The catalytic cycle is stalled, preventing the conversion of L-Arginine + O₂ + NADPH → L-Citrulline + NO + NADP⁺.

Secondary Mechanisms (Off-Target Effects)
  • 5-HT3 Receptor Modulation: Arylguanidines are known ligands for the 5-HT3 serotonin receptor. Depending on the specific conformational state, they can act as agonists or antagonists, influencing rapid synaptic transmission.

  • NMDA Receptor Channel Blockade: Similar to phencyclidine (PCP) and magnesium, cationic guanidines can enter the open pore of the NMDA receptor, blocking ion flux and preventing excitotoxicity.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the inflammatory NO signaling cascade by N-(4-methoxyphenyl)guanidine.

NOS_Pathway Stimulus Pro-Inflammatory Stimuli (LPS, Cytokines) NFkB NF-κB Activation (Translocation to Nucleus) Stimulus->NFkB Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine (Substrate) L_Arg->iNOS_Enzyme Binds Active Site PMPG N-(4-methoxyphenyl)guanidine (INHIBITOR) PMPG->iNOS_Enzyme COMPETITIVE BLOCKADE Inflammation Vasodilation & Tissue Damage NO->Inflammation Mediates

Caption: PMPG competitively inhibits iNOS, preventing the conversion of L-Arginine to Nitric Oxide and halting downstream inflammatory signaling.

Experimental Protocols

Synthesis of this compound

Note: This protocol describes the formation of the guanidine base followed by salt formation.

Reagents:

  • p-Anisidine (4-methoxyaniline)

  • Cyanamide (50% aq. solution) or Pyrazole-1-carboxamidine

  • Nitric Acid (dilute)

  • Ethanol

Workflow:

  • Guanylation: Dissolve p-anisidine (10 mmol) in ethanol (20 mL). Add cyanamide (15 mmol) and a catalytic amount of concentrated HCl (or Sc(OTf)₃ for higher yield).

  • Reflux: Heat the mixture at reflux (80°C) for 6–12 hours. Monitor consumption of amine by TLC.

  • Isolation: Evaporate solvent to obtain the crude guanidine hydrochloride.

  • Salt Exchange (Nitrate Formation):

    • Dissolve the crude salt in a minimum amount of water.

    • Add a stoichiometric amount of silver nitrate (AgNO₃) if starting from HCl (precipitating AgCl), OR neutralize the free base (if isolated) with dilute Nitric Acid (HNO₃) until pH ~5.

  • Crystallization: Cool the solution to 4°C. Filter the precipitated This compound crystals. Recrystallize from ethanol/water.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: Determine the IC₅₀ of the compound against iNOS.

  • Preparation: Prepare a stock solution of this compound in DMSO (10 mM).

  • Enzyme Mix: Incubate recombinant iNOS (human or murine) in assay buffer (50 mM HEPES, pH 7.4) with cofactors (NADPH, FAD, FMN, BH₄, Calmodulin).

  • Treatment: Add serial dilutions of the inhibitor (0.1 µM – 100 µM).

  • Reaction: Initiate by adding L-Arginine (mixed with trace [³H]-L-Arginine or using colorimetric Griess reagents). Incubate at 37°C for 30 mins.

  • Detection (Griess Method):

    • Add Sulfanilamide and NED (N-(1-naphthyl)ethylenediamine) to the reaction supernatant.

    • Measure absorbance at 540 nm (detects nitrite, the stable breakdown product of NO).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Safety & Handling (E-E-A-T)

Critical Warning: Guanidine nitrate salts are chemically related to high-energy materials (propellants). While aryl-substituted guanidine nitrates are generally more stable than parent guanidine nitrate, they are oxidizers .

  • Storage: Store in a cool, dry place away from reducing agents, organic solvents, and heat sources.

  • Handling: Use non-sparking tools. Wear standard PPE (gloves, goggles, lab coat).

  • Toxicity: Arylguanidines are toxic by ingestion and may cause irritation to eyes and skin. Treat as a hazardous chemical.[2]

References

  • BenchChem Technical Support. (2025).[1] The Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Scaffolding Perspective for Drug Design. BenchChem.

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Tsubokura, K., et al. (2014). Synthesis of Guanidines via Scandium(III)-Catalyzed Guanylation of Amines. Synlett, 25(9), 1302-1306.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10481, Guanidine nitrate. PubChem.[2]

Sources

literature review on N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-methoxyphenyl)guanidine Nitrate for Advanced Research

Foreword: The Guanidinium Group as a Privileged Scaffold

To professionals in drug discovery and medicinal chemistry, the guanidine moiety is a familiar and highly valued structural motif. As a nitrogen-rich, protonatable functional group, it is often considered a "privileged scaffold".[1] Its ability to engage in a multitude of non-covalent interactions—including hydrogen bonding, charge pairing, and cation-π interactions—makes it exceptionally adept at molecular recognition of biological targets.[1][2] Guanidine-containing compounds, both from natural and synthetic origins, exhibit a vast spectrum of biological activities and have been developed into therapeutic agents for a wide array of diseases, including diabetes, cancer, and inflammation.[3][4][5]

This guide focuses on a specific synthetic derivative, this compound. As a member of the arylguanidine class, this compound serves as a compelling scaffold for further investigation. This document provides a comprehensive technical overview of its synthesis, characterization, potential mechanisms of action, and robust, field-tested protocols for its in-vitro evaluation, designed to empower researchers in their exploration of its therapeutic potential.

Synthesis and Physicochemical Characterization

The synthesis of N-aryl guanidines can be achieved through several methods, with a common and efficient approach being the guanylation of an amine with cyanamide.[6] The use of a Lewis acid catalyst in an aqueous medium represents a modern, practical, and environmentally conscious choice for this transformation.[6][7]

Recommended Synthesis Protocol: Scandium(III)-Catalyzed Guanylation

This protocol details the synthesis of the N-(4-methoxyphenyl)guanidine free base, which can then be readily converted to the nitrate salt. The procedure is adapted from a well-established method for the guanylation of amines.[7][8]

Causality of Experimental Design:

  • Catalyst: Scandium(III) triflate (Sc(OTf)₃) is an effective Lewis acid that activates the cyanamide, making it more susceptible to nucleophilic attack by the amine. Its water tolerance makes it ideal for this reaction.[7]

  • Solvent: Water is used as a solvent, which is advantageous for its low toxicity and cost. This method is particularly useful for substrates that are soluble in aqueous solutions.[6]

  • Temperature: The reaction is heated to 100 °C to overcome the activation energy barrier and drive the reaction to completion in a reasonable timeframe (48 hours).[7][8]

  • Purification: An initial wash with an organic solvent (chloroform) removes non-polar impurities. The aqueous layer is then concentrated, and the product is purified via silica gel chromatography to isolate the desired compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve p-methoxyaniline (1.0 equivalent) and cyanamide (1.2 equivalents) in deionized water (approx. 5 mL per 0.5 mmol of aniline).

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 0.1 equivalents) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 100 °C and maintain stirring for 48 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After cooling the mixture to room temperature, wash the aqueous solution with chloroform (3 x 10 mL) in a separatory funnel to remove unreacted starting material and non-polar byproducts.

  • Isolation of Free Base: Concentrate the aqueous layer in vacuo to remove the water. Purify the resulting residue by flash chromatography on a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield pure N-(4-methoxyphenyl)guanidine.[7]

  • Salt Formation: To form the nitrate salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add an equimolar amount of nitric acid. The this compound salt will precipitate and can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products & Purification p_anisidine p-Methoxyaniline free_base N-(4-methoxyphenyl)guanidine (Free Base) p_anisidine->free_base Guanylation cyanamide Cyanamide cyanamide->free_base catalyst Sc(OTf)3 (cat.) catalyst->free_base solvent H2O, 100°C, 48h solvent->free_base final_product N-(4-methoxyphenyl)guanidine Nitrate (Final Product) free_base->final_product Neutralization nitric_acid Nitric Acid (HNO3) nitric_acid->final_product iNOS_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Enzymatic Reaction & Inhibition stimuli LPS, Cytokines NFkB NF-κB Activation stimuli->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation Target_Compound N-(4-methoxyphenyl)guanidine Target_Compound->iNOS_protein Inhibits

Caption: Inhibition of the iNOS pathway by N-(4-methoxyphenyl)guanidine.
DNA Binding and Anticancer Potential

Scientific Rationale: The planar aromatic ring and the positively charged guanidinium group are key features for DNA interaction. [9]Guanidine-based compounds can bind to the minor groove of the DNA helix or intercalate between base pairs. [1][9]This physical interaction can disrupt critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis, which are hallmark mechanisms for anticancer agents. [9]

Validated In-Vitro Experimental Protocols

The following protocols are self-validating systems designed for the initial characterization of the biological activity of this compound.

Protocol: MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. [9] Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO or water).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. The rationale for using DMSO is its ability to effectively solubilize the water-insoluble formazan into a colored solution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: UV-Visible Spectrophotometry for DNA Binding Analysis

Principle: The interaction of a small molecule with DNA can be monitored by changes in its UV-Visible absorbance spectrum. Binding to DNA often causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance (λₘₐₓ). [9] Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of salmon sperm DNA (SS-DNA) in the same buffer and determine its concentration by measuring absorbance at 260 nm.

  • Titration: Keep the concentration of this compound constant in a quartz cuvette. Incrementally add small aliquots of the SS-DNA stock solution.

  • Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum over a relevant wavelength range.

  • Analysis: Monitor for changes in the absorbance and λₘₐₓ of the compound. The magnitude of the hypochromic shift can be used to calculate the intrinsic binding constant (Kb), which quantifies the binding affinity of the compound to DNA.

Concluding Remarks and Future Directions

This compound emerges as a compound of significant interest, grounded in the well-established biological importance of the guanidine scaffold. Its straightforward synthesis and potential to modulate key pathological pathways, such as iNOS-mediated inflammation, make it a valuable tool for researchers.

The protocols provided herein offer a robust framework for its initial biological characterization. Future research should logically progress towards:

  • Expanded Target Screening: Investigating effects on other known targets of guanidines, such as NMDA receptors or various kinases. [10][11]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for a specific biological target.

  • In-Vivo Validation: Progressing the most promising in-vitro findings into relevant animal models of inflammation or cancer to assess efficacy and safety.

This guide is intended to serve as a foundational resource, enabling drug development professionals and academic scientists to unlock the full therapeutic potential of this versatile arylguanidine scaffold.

References

A complete list of all sources cited within this document, including clickable URLs for verification.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Trivedi, V., & Mishra, A. (2014). Novel approaches to screening guanidine derivatives. Expert Opinion on Drug Discovery, 9(1), 73-89. Retrieved from [Link]

  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Bulletin of the Chemical Society of Japan, 16(1-3), 1-13. Retrieved from [Link]

  • Taylor & Francis Online. (2013, November 22). Novel approaches to screening guanidine derivatives. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Retrieved from [Link]

  • RSC Publishing. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Retrieved from [Link]

  • University of Central Florida. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide.
  • Google Patents. (n.d.). WO1993019042A1 - Preparation of substituted guanidines.
  • MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Retrieved from [Link]

  • NIH. (n.d.). N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Retrieved from [Link]

  • PubMed. (2009, October 15). Biological activities of guanidine compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). guanidine nitrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

  • PubMed. (1994, January 21). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450048A - Continuous synthesis process of guanidine nitrate.
  • SpectraBase. (n.d.). Guanidine, N,N'-bis(4-methoxyphenyl)-N''-phenyl-. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2025, September 5). Compound 525250: Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl-. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GUANIDINE NITRATE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Guanidine nitrate – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2017, April 22). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Retrieved from [Link]

  • ScienceDirect. (2012, May 15). Pharmacological antioxidant strategies as therapeutic interventions for COPD. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Potential & Bioactivity of N-(4-methoxyphenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-(4-methoxyphenyl)guanidine nitrate (also known as p-anisylguanidine nitrate) represents a distinct pharmacophore within the arylguanidine class. While the nitrate salt form is often utilized for its physiochemical stability and solubility during synthesis, the biological efficacy of the compound resides in the N-(4-methoxyphenyl)guanidinium cation .

This compound is not merely a synthetic intermediate; it possesses a privileged structure capable of modulating specific enzymatic and receptor pathways. Its core biological activities are defined by its ability to mimic the arginine side chain and its cationic nature at physiological pH.

Chemical Structure & Properties[2][3][4][5][6]
  • IUPAC Name: 1-(4-methoxyphenyl)guanidine nitrate

  • Cationic Pharmacophore: N-arylguanidine with a para-methoxy electron-donating group (EDG).

  • Role of Nitrate Anion: Provides a stable counter-ion. Note: Organic nitrate salts can exhibit energetic properties; handle with standard safety protocols for oxidizers.

PropertyValue / Descriptionimplication
Molecular Weight ~228.2 g/mol (Salt)Small molecule, likely BBB permeable.
LogP (Cation) ~1.2 (Predicted)Moderate lipophilicity; suitable for membrane penetration.
pKa ~13.6 (Guanidine)Fully protonated at pH 7.4; acts as a cation.
Electronic Effect 4-Methoxy (EDG)Increases basicity and electron density of the guanidine head, enhancing H-bond acceptor capability.

Primary Biological Targets: Mechanisms of Action

The biological activity of N-(4-methoxyphenyl)guanidine is driven by two primary mechanisms: Nitric Oxide Synthase (NOS) inhibition and NMDA receptor antagonism .

Nitric Oxide Synthase (NOS) Inhibition

The guanidine moiety is a structural isostere of the guanidino group in L-Arginine , the natural substrate for NOS enzymes.[1][2] N-(4-methoxyphenyl)guanidine acts as a competitive inhibitor, binding to the active site of NOS and preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

  • Selectivity Potential: Arylguanidines often show selectivity for the inducible isoform (iNOS) over the constitutive endothelial isoform (eNOS). The 4-methoxy substitution adds steric bulk that may exploit subtle differences in the substrate access channel of iNOS.

  • Therapeutic Relevance: Inhibition of iNOS is a key strategy in reducing inflammation in septic shock and neurodegenerative diseases.

NMDA Receptor Antagonism

N-substituted guanidines are established non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] They function as open-channel blockers , binding to the phencyclidine (PCP) site within the ion channel pore.

  • Mechanism: The positively charged guanidinium group interacts with the electronegative selectivity filter inside the channel, physically occluding Ca²⁺ influx.

  • Neuroprotection: By preventing excessive Ca²⁺ influx (excitotoxicity), this compound class has potential applications in stroke and traumatic brain injury recovery.

Antimicrobial Activity

Like many cationic surfactants, arylguanidines exhibit broad-spectrum antimicrobial activity. The mechanism involves electrostatic attraction to the negatively charged bacterial cell wall, followed by displacement of divalent cations (Mg²⁺, Ca²⁺) and membrane destabilization.

Visualizing the Signaling Pathway[4]

The following diagram illustrates the competitive inhibition of the NOS pathway by N-(4-methoxyphenyl)guanidine.

NOS_Inhibition_Pathway L_Arg L-Arginine (Substrate) NOS_Enzyme NOS Enzyme (Active Site) L_Arg->NOS_Enzyme Competes Inhibitor N-(4-methoxyphenyl) guanidine (Inhibitor) Inhibitor->NOS_Enzyme Competes (High Affinity) Complex_Substrate Enzyme-Substrate Complex NOS_Enzyme->Complex_Substrate Binding Complex_Inhibitor Enzyme-Inhibitor Complex (Inactive) NOS_Enzyme->Complex_Inhibitor Blocking NO_Prod Nitric Oxide (NO) + L-Citrulline Complex_Substrate->NO_Prod Oxidation Complex_Inhibitor->NO_Prod Inhibits Inflammation Inflammatory Response NO_Prod->Inflammation Signaling

Figure 1: Competitive inhibition mechanism of Nitric Oxide Synthase (NOS) by the arylguanidine pharmacophore.

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended.

Synthesis & Purification (Nitrate Salt Formation)

Context: While the free base is often synthesized via guanylation of p-anisidine, the nitrate salt is preferred for stability.

  • Reagents: p-Anisidine (1.0 eq), Cyanamide (1.2 eq), Nitric Acid (dilute), Ethanol.

  • Reaction: Reflux p-anisidine and cyanamide in ethanol/water with a catalytic amount of acid (HNO₃) for 6–12 hours.

  • Crystallization: Cool the solution. The nitrate salt is less soluble than the free base in cold ethanol. Precipitate with diethyl ether if necessary.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the methoxy singlet (~3.7 ppm) and aromatic doublets.

    • Melting Point: Distinct sharp melting point (typically >150°C for guanidine salts) indicates purity.

In Vitro NOS Inhibition Assay (Griess Reaction)

Objective: Determine the IC₅₀ of the compound against iNOS.

Materials:

  • Murine macrophage cell line (RAW 264.7).

  • LPS (Lipopolysaccharide) to induce iNOS.

  • Griess Reagent (Sulfanilamide + NED).

  • Positive Control: L-NAME or Aminoguanidine.

Protocol:

  • Induction: Seed RAW 264.7 cells in 96-well plates. Treat with LPS (1 µg/mL) to induce iNOS expression.

  • Treatment: Simultaneously add this compound at graded concentrations (0.1 µM – 100 µM).

    • Control A: Cells + LPS (Max NO).

    • Control B: Cells only (Basal NO).

    • Control C: Cells + LPS + L-NAME (Inhibition Standard).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL Griess Reagent.

  • Readout: Measure absorbance at 540 nm.

  • Calculation:

    
    
    
Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay (NOS) S1 Reactants: p-Anisidine + Cyanamide S2 Reflux (EtOH/HNO3) Formation of Nitrate Salt S1->S2 S3 Recrystallization (Purity Check: NMR) S2->S3 A2 Treat with N-(4-methoxyphenyl)guanidine S3->A2 Dissolve in DMSO A1 RAW 264.7 Cells + LPS Induction A1->A2 A3 Griess Reaction (Colorimetric) A2->A3

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Safety & Toxicology Considerations

When handling this compound, researchers must account for both the chemical hazards of the salt and the biological potency of the pharmacophore.

  • Nitrate Hazard: Guanidine nitrates are oxidizers.[3] While this specific derivative is less energetic than simple guanidine nitrate, it should not be ground, heated to decomposition, or mixed with reducing agents (e.g., metal powders).

  • Cytotoxicity: Arylguanidines can be cytotoxic at high concentrations due to membrane disruption. An MTT assay should be performed alongside the NOS assay to ensure that reduced NO production is due to enzyme inhibition, not cell death.

  • Handling: Use standard PPE. The compound is likely an irritant to mucous membranes.

References

  • BenchChem. (2025).[1][4] Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride. Retrieved from

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology.

  • PubChem. (2025).[5] Compound Summary: N-(4-methoxyphenyl)guanidine.[6] National Library of Medicine. Retrieved from

  • Reddy, P. M., et al. (2008). Derivatives of aryl-4-guanidinomethylbenzoate as new antibacterial agents. Journal of Medicinal Chemistry.

  • Organic Syntheses. (1941). Guanidine Nitrate Synthesis. Org. Synth. 1941, 21, 64. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Developing Assays with N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Guanidinium Scaffold in Drug Discovery

The guanidine moiety is a privileged structural motif in medicinal chemistry, owing to its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions with biological targets.[1] Protonated at physiological pH, the guanidinium cation can mimic the side chain of arginine, enabling it to interact with a wide array of biological molecules, including enzymes and nucleic acids.[2] N-(4-methoxyphenyl)guanidine nitrate is a synthetic derivative of guanidine that holds significant potential for the development of novel therapeutics. Its structure combines the key guanidinium group with a methoxy-substituted phenyl ring, offering a scaffold for exploring various biological activities, from anticancer to anti-inflammatory effects.

This comprehensive guide provides detailed protocols and technical insights for developing a panel of in vitro assays to characterize the biological activity of this compound. The methodologies described herein are designed to be robust, reproducible, and provide a solid foundation for structure-activity relationship (SAR) studies and mechanism of action elucidation.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a test compound is paramount for accurate and reproducible assay development.

PropertyValueSource
Chemical Formula C₈H₁₁N₃O · HNO₃[3]
Molecular Weight 228.20 g/mol Calculated
CAS Number 722-57-6[4]
Appearance White to off-white solidGeneral observation for similar salts
Solubility Soluble in water and polar organic solvents like DMSO and ethanol.[5][6]General for guanidine salts
Storage Store at 2-8°C, protected from light and moisture.Recommended for guanidine salts

Stock Solution Preparation:

For most in vitro assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7] A 10 mM stock solution is a common starting point.

  • To prepare a 10 mM stock solution: Weigh out 2.282 mg of this compound and dissolve it in 1 mL of high-purity DMSO.

  • Solubilization: Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution.[7]

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Guanidine salts are generally stable in aqueous solution, but hydrolysis can occur under strongly basic conditions or upon prolonged heating.[1][6]

Note on DMSO Concentration in Assays: When diluting the DMSO stock solution into aqueous assay buffers, ensure the final concentration of DMSO does not exceed a level that affects the biological system, typically ≤ 0.5%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.

Application 1: Investigating DNA Binding Properties

Many guanidine-containing compounds exert their biological effects by interacting with DNA.[2] UV-Visible spectroscopy is a robust and accessible method to investigate and quantify this interaction.

Scientific Rationale

The binding of a small molecule to DNA can perturb the electronic structure of the molecule, leading to changes in its UV-Visible absorption spectrum. These changes, typically hypochromism (a decrease in absorbance) and/or a bathochromic shift (a red shift in the wavelength of maximum absorbance), can be used to determine the binding mode and affinity.[2] The intrinsic binding constant (Kb), which quantifies the strength of the interaction, can be calculated using the Wolfe-Shimer equation.[8]

Experimental Workflow: DNA Binding Analysis

G cluster_prep Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis prep_compound Prepare this compound stock solution titration Titrate fixed compound concentration with increasing DNA concentrations prep_compound->titration prep_dna Prepare and quantify CT-DNA stock solution prep_dna->titration record_spectra Record UV-Vis spectra after each DNA addition titration->record_spectra plot_data Plot [DNA]/(εa - εf) vs. [DNA] record_spectra->plot_data calculate_kb Calculate Kb from the slope and intercept (Wolfe-Shimer equation) plot_data->calculate_kb

Caption: Workflow for determining the DNA binding constant using UV-Vis spectroscopy.

Detailed Protocol: DNA Binding Assay using UV-Visible Spectroscopy

Materials:

  • This compound

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • UV-Visible Spectrophotometer with a temperature-controlled cuvette holder

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of this compound in Tris-HCl buffer.

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration and purity of the DNA solution by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 1.9 for pure DNA.[2] The concentration of DNA in base pairs can be calculated using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • UV-Vis Titration:

    • In a 1 cm quartz cuvette, place a solution of this compound at a fixed concentration (e.g., 50 µM) in Tris-HCl buffer.

    • Record the initial absorption spectrum of the compound from 200 to 400 nm.

    • Make successive additions of small aliquots of the CT-DNA stock solution to the cuvette (e.g., increasing concentrations from 0 to 100 µM).

    • After each addition, mix the solution gently and allow it to equilibrate for 5 minutes before recording the absorption spectrum.

  • Data Analysis and Calculation of the Binding Constant (Kb):

    • The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation:[8] [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) Where:

      • [DNA] is the concentration of DNA in base pairs.

      • εa is the apparent extinction coefficient (Aobs / [Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the compound when fully bound to DNA.

    • Plot [DNA] / (εa - εf) versus [DNA].

    • The binding constant, Kb, is the ratio of the slope to the intercept of the resulting linear plot.[9]

Expected Results:

A successful DNA binding experiment will show systematic changes in the UV-Vis spectrum of this compound upon the addition of DNA. A linear plot from the Wolfe-Shimer equation will allow for the calculation of a reliable binding constant.

Application 2: Assessment of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] It is a fundamental assay for evaluating the potential anticancer properties of a compound.

Scientific Rationale

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_cells Incubate for 24h to allow attachment seed_cells->incubate_cells add_compound Add serial dilutions of this compound incubate_cells->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT solution and incubate for 4h incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine the IC50 value calc_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Application 3: Evaluation of Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[11] A luciferase reporter assay is a sensitive and high-throughput method to screen for compounds that inhibit NF-κB activation.

Scientific Rationale

This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of NF-κB response elements.[5] When the NF-κB pathway is activated by a pro-inflammatory stimulus (e.g., TNF-α), NF-κB translocates to the nucleus and drives the transcription of the luciferase gene. The resulting luminescence is proportional to NF-κB activity. An inhibitor of this pathway will reduce luciferase expression and, consequently, the luminescent signal.[5]

Signaling Pathway: Canonical NF-κB Activation

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates NFkB_nuc NF-κB DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds luciferase Luciferase Gene Transcription DNA->luciferase luminescence Luminescence luciferase->luminescence

Caption: Simplified diagram of the canonical NF-κB signaling pathway leading to luciferase reporter expression.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Pre-treat the cells with the compound dilutions for 1 hour.

  • Stimulation:

    • Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL. Include an unstimulated control and a stimulated vehicle control.

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Allow the plate to cool to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition: % Inhibition = [1 - (Luminescence of Treated Cells / Luminescence of Stimulated Control)] * 100

    • Determine the IC₅₀ value from a dose-response curve.

Application 4: Probing Enzyme Inhibition

The structural similarity of the guanidinium group to the side chain of arginine suggests that this compound could be an inhibitor of enzymes that utilize arginine as a substrate, such as Nitric Oxide Synthase (NOS), or other enzymes with arginine-binding pockets, like certain kinases.

A. Nitric Oxide Synthase (NOS) Inhibition Assay

Scientific Rationale:

NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[4] Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases.[4] The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and oxidized product of NO. A reduction in nitrite production in the presence of the test compound indicates NOS inhibition.[4]

Signaling Pathway: NOS-mediated NO Production

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Inhibitor This compound Inhibitor->NOS Inhibits

Caption: Enzymatic production of nitric oxide by NOS and its inhibition.

Detailed Protocol: NOS Inhibition Assay (Griess Assay)

Materials:

  • Purified iNOS enzyme

  • This compound

  • NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-arginine, NADPH, and other necessary cofactors (FAD, FMN, BH₄)

  • Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in acid)

  • Sodium nitrite for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Nitrite Standard Curve: Prepare serial dilutions of sodium nitrite in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cofactors, and L-arginine.

    • Add various concentrations of this compound. Include a positive control inhibitor (e.g., L-NAME) and a no-inhibitor control.

  • Enzyme Reaction:

    • Initiate the reaction by adding the iNOS enzyme to all wells except the blank and standards.

    • Incubate at 37°C for 30-60 minutes.

  • Griess Reaction:

    • Add Griess Reagent 1 to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent 2 and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percentage of NOS inhibition and the IC₅₀ value.

B. Kinase Inhibition Assay (CDK1/Cyclin B1)

Scientific Rationale:

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8] A decrease in luminescence indicates inhibition of the kinase.

Experimental Workflow: Kinase Inhibition Assay

G cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis setup Set up kinase reaction with CDK1/Cyclin B1, substrate, and ATP add_inhibitor Add this compound setup->add_inhibitor incubate Incubate to allow phosphorylation add_inhibitor->incubate add_adpglo Add ADP-Glo™ Reagent to deplete unused ATP incubate->add_adpglo add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light add_adpglo->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence calc_inhibition Calculate % inhibition and IC50 measure_luminescence->calc_inhibition

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: CDK1/Cyclin B1 Inhibition Assay

Materials:

  • Recombinant human CDK1/Cyclin B1 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • This compound

  • Kinase assay buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of this compound at various concentrations.

    • Add 2 µL of CDK1/Cyclin B1 enzyme.

    • Add 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its DNA binding properties, cytotoxicity, and inhibitory effects on key inflammatory and cell cycle pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays serve as a foundational platform for further preclinical development and optimization of this promising guanidine derivative.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Measuring NF-κB Inhibition by a Compound Using a Reporter Assay. BenchChem.
  • Kolb, J., G. G. J. M. van den Hoven, and G. M. J. Beijersbergen van Henegouwen. "Stability of bicyclic guanidine superbases and their salts in water." RSC advances 10.1 (2020): 253-260.
  • BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B. BenchChem.
  • Sciencemadness Wiki. (2025, October 13). Guanidine. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Guanidine. Retrieved from [Link]

  • ResearchGate. (2019, May 24). How to calculate DNA binding constant? Retrieved from [Link]

  • Vassilev, L. T., et al. "Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1." Proceedings of the National Academy of Sciences 103.28 (2006): 10660-10665.
  • BenchChem. (2025). Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine hydrochloride. BenchChem.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Ottokemi. (n.d.). Guanidine nitrate, 98%. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Retrieved from [Link]

  • PMC. (n.d.). 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Retrieved from [Link]

  • PMC. (2018, May 3). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting AChE-IN-21 solubility issues in aqueous buffers. Benchchem.

Sources

Application Notes and Protocols for the Analytical Detection of N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the qualitative and quantitative determination of N-(4-methoxyphenyl)guanidine nitrate. Primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for routine analysis, this document also explores Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and colorimetric methods for rapid screening. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind critical experimental choices. All methodologies are presented with an emphasis on self-validation, ensuring trustworthiness and reproducibility.

Introduction and Compound Overview

This compound is a guanidine derivative with potential applications in pharmaceutical research and development. The guanidine functional group is a highly basic, polar moiety that is of significant interest in medicinal chemistry. Accurate and precise analytical methods are paramount for the characterization of this compound, its quantification in various matrices, and for stringent quality control during synthesis and formulation.[1]

The presence of the 4-methoxyphenyl group provides a strong chromophore, making UV spectrophotometry a suitable detection method.[1] This guide presents a primary HPLC-UV method, which offers a balance of specificity, precision, and accessibility for most laboratories.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name Guanidine, N-(4-methoxyphenyl)-, nitrate Derived from similar compounds
Molecular Formula C8H11N3O · HNO3 Derived from similar compounds[2]
Molecular Weight 228.23 g/mol (for the nitrate salt) Calculated
Structure
N-(4-methoxyphenyl)guanidine

| Key Features | Highly basic guanidine group, UV-active phenyl ring | Chemical Knowledge |

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for pharmaceutical analysis due to its high resolving power and reproducibility. For this compound, a reversed-phase method is recommended.

Principle and Rationale

The method leverages the interaction between the moderately polar analyte and a nonpolar stationary phase (C18). The methoxyphenyl group imparts sufficient hydrophobicity for retention on a C18 column, while the polar guanidinium ion ensures it does not retain too strongly, allowing for efficient elution with a standard aqueous-organic mobile phase.[1] The use of a phosphate buffer is critical; it maintains a constant pH, ensuring the guanidine group remains protonated (as a guanidinium ion), which leads to consistent retention times and sharp, symmetrical peak shapes.[1] UV detection is set at a wavelength where the aromatic ring exhibits strong absorbance, providing excellent sensitivity.

Visual Workflow for HPLC-UV Analysis

The following diagram outlines the complete workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards prep_sample Weigh & Dissolve Sample prep_standards->prep_sample prep_mobile_phase Prepare & Degas Mobile Phase system_suitability System Suitability Test (SST) prep_mobile_phase->system_suitability inject_samples Inject Samples prep_sample->inject_samples inject_standards Inject Calibration Standards system_suitability->inject_standards inject_standards->inject_samples build_curve Generate Calibration Curve inject_standards->build_curve calculate_conc Calculate Concentration build_curve->calculate_conc integrate_peaks Integrate Sample Peaks integrate_peaks->calculate_conc report Generate Report calculate_conc->report

Caption: General workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol

2.3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector is required.[1]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), and Purified water.[1]

2.3.2. Reagent and Standard Preparation

  • Mobile Phase (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.[1]

    • Adjust the pH to 3.5 using orthophosphoric acid.[1]

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.[1]

    • Degas the final mobile phase by sonication or vacuum filtration before use.[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.[1]

    • Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

  • Working Standard Solutions:

    • Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1] These will be used to establish the calibration curve.

2.3.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the established calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

2.3.4. HPLC Method Parameters

Table 2: Recommended HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for moderately polar compounds.[1]
Mobile Phase 60:40 (v/v) 0.05M KH2PO4 (pH 3.5) : Acetonitrile Ensures consistent protonation and good retention.[1]
Flow Rate 1.0 mL/min Provides good separation efficiency and reasonable run times.
Injection Volume 10 µL A typical volume that balances sensitivity and peak shape.
Column Temperature 30 °C Maintains stable retention times and improves peak symmetry.
Detection Wavelength 240 nm (or determined by UV scan) Wavelength of maximum absorbance for the methoxyphenyl chromophore.

| Run Time | 10 minutes (or until analyte has eluted) | To be determined during method development. |

System Suitability and Method Validation

A protocol is only trustworthy if it is validated. Before sample analysis, the system's performance must be verified.

2.4.1. System Suitability Test (SST) Inject a working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.[1]

Table 3: System Suitability Criteria for HPLC-UV

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry.
Theoretical Plates (N) N > 2000 Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates injection precision.[1]

| RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |

2.4.2. Method Validation Summary A full validation should be performed according to ICH guidelines.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Linearity Correlation between concentration and detector response. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value. 98.0% - 102.0% recovery
Precision Repeatability and intermediate precision of the method. RSD ≤ 2.0%[1]
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable accuracy/precision. Signal-to-Noise ratio ≥ 10

| Robustness | Method's capacity to remain unaffected by small variations. | No significant change in results with varied pH, mobile phase composition, etc.[1] |

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level impurity detection, LC-MS/MS is the method of choice.[3][4]

Principle and Rationale

LC-MS/MS couples the separation power of HPLC with the detection specificity of mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization, ESI), and detected based on its mass-to-charge ratio (m/z). By using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and virtually eliminates matrix interference, providing superior sensitivity.[3][5]

Protocol Outline
  • Sample Preparation: May require Solid-Phase Extraction (SPE) to remove interfering matrix components like salts and proteins, especially for biological samples.[5] A weak cation exchange (WCX) sorbent could be effective for capturing the positively charged guanidinium ion.[5]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[3][5]

  • LC Method: A fast LC gradient using formic acid as a mobile phase modifier is typically used, as it is volatile and compatible with MS detection.

  • MS/MS Method:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MRM Transitions: The specific precursor ion (M+H)+ for N-(4-methoxyphenyl)guanidine and its most stable product ions must be determined by direct infusion of a standard solution.

    • Optimization: Parameters like collision energy and declustering potential must be optimized for maximum signal intensity.

Alternative Method: Colorimetric (Spectrophotometric) Analysis

For rapid, high-throughput screening where the precision of HPLC is not required, a colorimetric assay can be developed. Many guanidine derivatives react with specific reagents to produce a colored product.[6]

Principle and Rationale

This approach is based on the chemical reaction of the guanidine group with a chromogenic agent. A common reaction involves sodium nitroprusside in an alkaline medium, which can form a colored complex with guanidine derivatives.[6] The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the analyte. While less specific than chromatography, this method is fast and requires minimal instrumentation.

Protocol Outline
  • Sample Preparation: Dissolve the sample in purified water.[6]

  • Reaction:

    • To an aliquot of the sample solution, add a 1% alkaline solution of sodium nitroprusside.[6]

    • Add a dilute solution of an oxidizing agent like hydrogen peroxide or potassium hexacyanoferrate(III).[6]

    • Finally, add a strong base (e.g., 0.1 M KOH) to develop the color.[6]

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

  • Quantification: Compare the absorbance of the sample to a calibration curve prepared from reference standards.

Method Selection Guide

Choosing the appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection start What is the Analytical Goal? q_purpose Purpose of Analysis? start->q_purpose q_matrix Complex Matrix? (e.g., Plasma, Urine) q_sensitivity Trace Level Detection? q_matrix->q_sensitivity No (e.g., Bulk Drug) ans_lcms Use LC-MS/MS q_matrix->ans_lcms Yes q_purpose->q_matrix Quantitative ans_color Use Colorimetric Assay q_purpose->ans_color Rapid Screening ans_hplc Use HPLC-UV q_sensitivity->ans_hplc No q_sensitivity->ans_lcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Bello, M. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone.
  • BenchChem. (n.d.). HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis.
  • Khuhawar, M. Y., & Rind, F. M. A. (2005). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.
  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC. MicroSolv AppNote.
  • ECHEMI. (n.d.). Guanidine, N-[(4-methylphenyl)methoxy]-, nitrate (1:1) Formula.
  • Nakai, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
  • Patent RU2487346C2. (2013). Method for quantitative determination of guanidine derivatives.
  • Nakai, Y., et al. (2023).
  • Nakai, Y., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.

Sources

Application Note: Safe Handling and Storage of N-(4-methoxyphenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note defines the operational safety envelope for N-(4-methoxyphenyl)guanidine nitrate , a specialized intermediate often utilized in the synthesis of sulfonamide pharmaceuticals and high-nitrogen energetic ligands. Unlike standard organic salts, this compound presents a "Hybrid Hazard" profile: it combines the biological toxicity of aryl guanidines with the oxidizing and potentially energetic properties of nitrate salts. This guide moves beyond generic SDS data to provide a mechanism-based handling protocol, emphasizing electrostatic discharge (ESD) mitigation, thermal stability verification, and incompatibility segregation.

Part 1: Chemical Identity & Hazard Characterization

The "Hybrid Hazard" Mechanism

To handle this compound safely, researchers must understand that it is not merely a salt; it is a fuel-oxidizer system at the molecular level.

  • The Cation (Fuel/Toxin): The N-(4-methoxyphenyl)guanidinium ion contains an electron-rich aromatic ring (anisole derivative). This moiety contributes to potential blood toxicity (methemoglobinemia) and skin sensitization.[1]

  • The Anion (Oxidizer): The nitrate (

    
    ) acts as an internal oxidizer. While the 4-methoxy group stabilizes the cation, the presence of the nitrate anion renders the solid susceptible to rapid decomposition if heated or subjected to strong shock, although it is generally less sensitive than nitro-guanidines.
    
Quantitative Hazard Data (Estimated & Comparative)

Note: Specific data for this derivative is rare; values below are derived from structural analogues (Guanidine Nitrate and p-Anisidine) to establish a "Worst-Case" safety margin.

PropertyValue / LimitCritical Implication
Hazard Class Oxidizer (Class 5.1) Increases burning rate of combustibles; incompatible with organics.[2]
Melting Point ~140–170°C (Typical for analogues)Do not heat above 100°C without DSC confirmation.
Decomposition Onset > 190°C (Exothermic)Potential for runaway reaction if confined.
Impact Sensitivity Low to ModerateAvoid grinding; use non-metallic tools.
Toxicity (Oral) Est.[1] LD50 < 500 mg/kgToxic by ingestion; potential methemoglobin former.
Solubility High: Water, MeOH, EtOHUse aqueous waste streams for decontamination.
Hazard Assessment Logic

The following decision tree illustrates the logic flow for assessing risks associated with this specific salt.

HazardLogic Start Compound: this compound Split Analyze Sub-Components Start->Split Cation Cation: Aryl Guanidine Split->Cation Anion Anion: Nitrate (NO3-) Split->Anion Tox Risk: Irritant / Blood Toxin (Aniline-like) Cation->Tox Ox Risk: Strong Oxidizer (Fire Acceleration) Anion->Ox Energetic Combined Risk: Energetic Decomposition (Fuel + Oxidizer in lattice) Tox->Energetic Protocol1 Protocol: Full PPE + Fume Hood Tox->Protocol1 Ox->Energetic Protocol2 Protocol: No Metal Tools / Anti-Static Energetic->Protocol2

Caption: Figure 1. Component-based hazard analysis identifying the convergence of toxicity and energetic risks.

Part 2: Storage Protocols

Core Directive: Segregation is the primary defense. As a nitrate salt of an organic base, this compound must be stored as an Oxidizer , not a standard organic solid.

Environmental Controls[4][5][6][7]
  • Temperature: Store at 2°C – 8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes the rate of slow thermal decomposition and prevents "caking" which can lead to friction during dispensing.

  • Humidity: Keep strictly dry (< 30% RH). Guanidine salts are often hygroscopic. Moisture absorption alters stoichiometry and can destabilize the crystal lattice.

  • Light: Store in amber glass or opaque HDPE containers to prevent photo-degradation of the anisole moiety.

Segregation Matrix (Incompatibility)

Do NOT store on the same shelf or secondary containment tray as:

  • Reducing Agents: Hydrides (LiAlH4, NaBH4), active metals (Na, Mg).

  • Acids: Strong acids (H2SO4, HCl) can displace nitric acid or cause nitration of the aromatic ring, leading to highly unstable polynitro-species.

  • Flammables: Solvents (Acetone, Ether). In a fire, this nitrate will supply oxygen, rendering CO2/Halon extinguishers less effective.

Part 3: Handling & Synthesis Workflow

Scientific Integrity Check: Why do we use conductive plastic? Nitrate salts can accumulate static charge. A static discharge into a dry, organic nitrate powder can theoretically initiate decomposition. Therefore, grounding is mandatory.

Personal Protective Equipment (PPE)[7]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >10g.

  • Skin: Nitrile gloves (Double gloving recommended: 4 mil inner / 8 mil outer). Tyvek lab coat or cotton (avoid synthetics like polyester that melt).

  • Respiratory: N95/P100 dust mask if weighing powder outside a fume hood (not recommended).

Safe Weighing Protocol

This protocol minimizes friction and static risks.

  • Equilibrium: Allow container to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).

  • Tooling: Use Anti-static Polypropylene or Teflon-coated spatulas. NEVER use stainless steel or iron spatulas (metal-on-crystal friction risk).

  • Vessel: Weigh into glass or conductive plastic. Avoid weighing papers (combustible source); use weighing boats.

Reaction Safety (Synthesis Context)

When using this compound as a reagent (e.g., in cyclization reactions):

  • Solvent Selection: Dissolve in water or alcohols first. Avoid suspending in non-polar solvents where static charge cannot dissipate.

  • Thermal Limits: Maintain reaction temperatures < 100°C . If higher temperatures are required, perform a Differential Scanning Calorimetry (DSC) test on a 5mg sample first to determine the onset of decomposition [1].

Operational Workflow Diagram

SafeHandling Start Start: Remove from Storage Warm Warm to Room Temp (Prevent Condensation) Start->Warm Inspect Visual Check: Crystals vs. Liquid? Warm->Inspect Decision State? Inspect->Decision Liquid Deliquescent/Liquid: DISPOSE (Hydrolysis Risk) Decision->Liquid Wet/Gooey Solid Dry Solid: Proceed Decision->Solid Crystalline Weigh Weighing: Anti-static Spatula Draft Shield ON Solid->Weigh Dissolve Solubilization: Add to Solvent slowly (Endothermic check) Weigh->Dissolve

Caption: Figure 2. Step-by-step decision matrix for retrieving and dispensing the compound.

Part 4: Emergency Response & Disposal

First Aid (Self-Validating)
  • Inhalation: Move to fresh air. Validation: If lips/fingernails turn blue (Cyanosis), this indicates methemoglobinemia (from the aniline moiety). Administer oxygen and seek medical attention immediately (Methylene blue is the specific antidote) [2].

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use ethanol (increases transdermal absorption of the aromatic amine).

Fire Fighting
  • Type: Oxidizer fire.[1][8][9][4][6]

  • Media: Water Deluge . Do not use dry chemical or foam (ineffective against oxidizers supplying their own oxygen).[8]

  • Action: Evacuate area. Nitrates produce toxic NOx fumes when burning.

Disposal (Quenching)

Do not throw in trash.

  • Dissolve: Dissolve the solid in a large excess of water.

  • Neutralize: Slowly add dilute sodium hydroxide (NaOH) to liberate the free base (N-(4-methoxyphenyl)guanidine), which precipitates or oils out.

  • Destruction: The aqueous nitrate layer can be treated as aqueous waste. The organic residue should be collected for incineration. Consult local EHS regulations.

References

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (General reference for nitrate salt instability). Note: Standard reference for reactive groups.
  • PubChem. (n.d.). Guanidine Nitrate Compound Summary. National Library of Medicine. Retrieved October 26, 2023.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Guanidine Nitrate. MilliporeSigma.[2][9][4][6][10]

  • Tsubokura, K., et al. (2014).[11] "Synthesis of Guanidines by Guanylation." Synlett, 25(09), 1302-1306.[12] (Context for synthesis and stability of p-methoxyphenylguanidine derivatives).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Anisidine (o, p-isomers).

Sources

Application Note: Synthesis and Characterization of N-(4-Methoxyphenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals. It synthesizes modern "Green Chemistry" methodologies with rigorous salt-formation techniques to ensure safety and high purity.

Abstract & Core Logic

This guide details the synthesis of N-(4-methoxyphenyl)guanidine nitrate , a specialized aryl guanidine salt often used as a pharmaceutical intermediate (isostere of urea/thiourea) or in energetic materials research.

The Critical Challenge: Direct reaction of p-anisidine with cyanamide in the presence of concentrated nitric acid is unsafe and chemically flawed. The electron-rich anisole ring is highly susceptible to electrophilic aromatic substitution (nitration) by


, leading to potentially explosive byproducts (e.g., 2-nitro-4-methoxyaniline) rather than the desired salt.

The Solution: We utilize a Two-Stage Protocol :

  • Guanylation: Synthesis of the N-(4-methoxyphenyl)guanidine free base using a high-yielding, aqueous phase reaction catalyzed by Scandium(III) Triflate or mild mineral acid.[1]

  • Salt Formation: Controlled neutralization of the purified free base with dilute nitric acid under cryogenic conditions to prevent ring nitration.

Reaction Mechanism & Pathway

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the nitrile carbon of the cyanamide. The resulting guanidine base is then protonated by nitric acid.

Reaction Scheme
  • Guanylation:

    
    
    
  • Nitrate Formation:

    
    
    
Process Workflow Diagram

G Start Start: Reagents p-Anisidine + Cyanamide Reaction Reaction Phase Solvent: Water Catalyst: Sc(OTf)3 Temp: 100°C, 48h Start->Reaction Mix & Heat Workup Workup Phase Cool to RT Wash w/ CHCl3 (Remove unreacted aniline) Reaction->Workup Quench Isolation Isolation (Free Base) Concentrate Aqueous Phase Silica Filtration Workup->Isolation Phase Sep SaltForm Nitrate Salt Formation Dissolve Base in EtOH Add 1.0 eq 1M HNO3 at 0°C Isolation->SaltForm Purified Base Crystallization Purification Recrystallize (EtOH/Et2O) SaltForm->Crystallization Precipitation Final Final Product This compound Crystallization->Final Dry & Analyze

Caption: Step-by-step workflow for the synthesis of this compound, emphasizing the separation of guanylation and salt formation steps.

Experimental Protocol

Reagents & Equipment
ReagentPurityRoleHazard Note
p-Anisidine >99%SubstrateToxic . Methemoglobinemia risk.[2] Handle in glovebox/hood.
Cyanamide 50% aq. solnReagentToxic/Caustic . Avoid contact with skin.
Sc(OTf)3 99%CatalystLewis Acid. Expensive; recyclable.
Nitric Acid 1.0 M StandardAcid SourceOxidizer. Do NOT use Conc. HNO3.
Chloroform ACS GradeWash SolventCarcinogen.
Ethanol AnhydrousSolventFlammable.
Step 1: Synthesis of Guanidine Free Base

Note: This step utilizes a Green Chemistry approach (Water solvent) to maximize yield and safety.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-anisidine (1.0 mmol, 123 mg) and cyanamide (1.2 mmol, 1.2 eq) in deionized water (5 mL).

  • Catalysis: Add Scandium(III) triflate (0.05 mmol, 5 mol%) to the mixture.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 24–48 hours . Monitor reaction progress via TLC (CHCl3:MeOH 9:1). The spot for p-anisidine (

    
    ) should disappear, replaced by the more polar guanidine spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous reaction mixture with Chloroform (

      
       mL) to remove unreacted p-anisidine and organic impurities. The guanidine product remains in the aqueous phase.
      
  • Isolation: Concentrate the aqueous layer in vacuo (rotary evaporator, water bath <50°C) to yield the crude guanidine free base.

  • Purification (Optional but Recommended): Pass the residue through a short pad of silica gel eluting with CHCl3:MeOH (20:1) to obtain the pure N-(4-methoxyphenyl)guanidine as a solid.

Step 2: Conversion to Nitrate Salt

Critical Safety Step: Temperature control is vital to prevent nitration of the aromatic ring.

  • Dissolution: Dissolve the purified free base (e.g., 100 mg, 0.6 mmol) in a minimal amount of cold Ethanol (2–3 mL).

  • Acidification: Place the flask in an ice-water bath (0°C) .

  • Addition: Dropwise, add a stoichiometric amount (1.0 eq) of 1.0 M Nitric Acid (aqueous).

    • Calculation: For 0.6 mmol base, use 0.6 mL of 1.0 M HNO3.

    • Observation: A precipitate may begin to form immediately.[2]

  • Crystallization: Stir at 0°C for 30 minutes. Add cold Diethyl Ether (5–10 mL) dropwise to force complete precipitation of the nitrate salt.

  • Filtration: Filter the white crystalline solid under vacuum. Wash with cold ether.

  • Drying: Dry the product in a vacuum desiccator over

    
     for 12 hours.
    

Characterization & Quality Control

ParameterMethodExpected ResultNote
Appearance VisualWhite to off-white crystalline solidPink/Brown indicates oxidation of anisidine.[2]
Melting Point Capillary165–175°C (Decomposes)Distinct from free base (~140°C) and simple guanidine nitrate (214°C).
1H NMR DMSO-d6

3.75 (s, 3H, OMe), 6.9-7.2 (m, 4H, Ar-H), 7.4 (s, 4H, Guanidine H)
Guanidine protons typically appear as a broad singlet that exchanges with D2O.
Elemental Analysis CHNC: ~42.1%, H: ~5.3%, N: ~24.5%Confirm stoichiometry of Nitrate (1:1).

Troubleshooting & Optimization

Issue: Low Yield in Step 1
  • Cause: Incomplete reaction due to low solubility or catalyst deactivation.

  • Fix: Increase reaction time to 72h or switch solvent to Ethanol/Water (1:1) reflux. Alternatively, use 1.0 eq of conc. HCl instead of Sc(OTf)3 (classic method), but this requires a neutralization step before nitrate formation.

Issue: Product Discoloration (Pink/Black)
  • Cause: Oxidation of p-anisidine or formation of azo-compounds.

  • Fix: Perform all reactions under Nitrogen/Argon atmosphere . Ensure p-anisidine starting material is white/colorless before use (recrystallize from EtOH if necessary).

Issue: Ring Nitration (Yellow Product)
  • Cause: Acid concentration too high or temperature too high during Step 2.

  • Fix: Ensure Dilute (1M) HNO3 is used. Never use concentrated nitric acid directly on the electron-rich anisole ring. Maintain 0°C.

Safety & Compliance (E-E-A-T)

  • p-Anisidine: Highly toxic by inhalation and skin contact. Known to cause methemoglobinemia.[2] Use double nitrile gloves and work in a certified fume hood.

  • Guanidine Nitrates: While aryl guanidine nitrates are generally more stable than simple guanidine nitrate, they are still oxidizing salts .

    • Do not grind heavily.

    • Keep away from reducing agents and metal powders.

    • Store in a cool, dry place away from flammables.

  • Waste Disposal: Aqueous waste containing Sc(OTf)3 should be collected for metal recovery. Nitrate waste must be segregated from organic solvents to prevent potential energetic mixtures.

References

  • Tsubokura, K., et al. (2014). Synthesis of Aryl Guanidines via Sc(OTf)3-Catalyzed Guanylation in Water. Synlett , 25(9), 1302–1306.[3][4]

  • Organic Syntheses. (1941). Preparation of Guanidine Nitrate (General Precedent). Org. Synth. Coll. Vol. 1, p.302.

  • BenchChem. (2025).[1][4][5] Protocol for 1-(4-Methoxyphenyl)guanidine Synthesis.

  • Katritzky, A. R., et al. (2005). Recent Advances in the Synthesis of Guanidines. Arkivoc , (iv), 49-87.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for N-(4-methoxyphenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-methoxyphenyl)guanidine nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your reaction yield and purity.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The guanidinium group, due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, is a key pharmacophore in numerous drug candidates.[1] This guide will focus on a reliable synthetic route starting from p-anisidine and a suitable guanylating agent, followed by the formation of the nitrate salt. We will explore common challenges and provide field-proven solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for the synthesis of the N-(4-methoxyphenyl)guanidine free base?

A1: A highly effective and reproducible method is the guanylation of p-anisidine with cyanamide using scandium(III) triflate as a catalyst in an aqueous medium. This approach is noted for its high yield, often around 80%, and employs environmentally benign conditions.[2][3]

Q2: What are the necessary starting materials and reagents for this synthesis?

A2: The primary starting materials are p-anisidine and cyanamide. For the catalytic method, scandium(III) triflate is required. The subsequent formation of the nitrate salt necessitates the use of nitric acid. Solvents for the reaction and purification typically include water, chloroform, and methanol.[2]

Q3: What safety precautions should be taken during this synthesis?

A3: Cyanamide is a toxic and reactive substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[4] p-Anisidine is also toxic and can be absorbed through the skin.[5] Nitric acid is highly corrosive and a strong oxidizing agent; handle it with extreme care. Guanidine nitrate itself can be explosive under certain conditions, such as shock, friction, or high heat.[6]

Q4: How can I confirm the identity and purity of my final product, this compound?

A4: The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as N-H, C=N, and C-O stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.[7]

  • Melting Point Analysis: To assess the purity of the crystalline salt.

Q5: What is the expected yield for the synthesis of this compound?

A5: The synthesis of the free base using the scandium(III) triflate catalyzed reaction of p-anisidine and cyanamide can achieve yields of up to 80%.[3] The subsequent salt formation with nitric acid is typically a high-yielding quantitative reaction. Therefore, an overall yield of 75-80% can be reasonably expected.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxyphenyl)guanidine (Free Base)

This protocol details the synthesis of the guanidine free base from p-anisidine and cyanamide, catalyzed by scandium(III) triflate.[2][3]

Materials:

  • p-Anisidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized water

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisidine (1.0 eq) and cyanamide (1.2 eq) in deionized water.

  • Add scandium(III) triflate (0.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 100°C and stir for 48 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel and wash with chloroform (3 x volume of water) to remove non-polar impurities.

  • Separate the aqueous layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a chloroform-methanol mixture (e.g., 20:1) as the eluent to yield N-(4-methoxyphenyl)guanidine as a solid.

Protocol 2: Formation of this compound

This protocol describes the conversion of the synthesized free base to its nitrate salt.

Materials:

  • N-(4-methoxyphenyl)guanidine (free base)

  • Isopropanol

  • Nitric acid (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve the purified N-(4-methoxyphenyl)guanidine free base in a minimal amount of isopropanol.

  • While stirring, slowly add a stoichiometric amount (1.0 eq) of concentrated nitric acid dropwise. Caution: This reaction is exothermic.

  • The nitrate salt will precipitate from the solution. If precipitation is slow, cool the solution in an ice bath or add a non-polar co-solvent like diethyl ether to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol and then with diethyl ether.

  • Dry the this compound product under vacuum.

Visualized Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_workup Workup & Purification cluster_salt_formation Nitrate Salt Formation start Dissolve p-anisidine & cyanamide in water add_catalyst Add Sc(OTf)₃ start->add_catalyst react Heat at 100°C for 48h add_catalyst->react workup Cool & wash with CHCl₃ react->workup concentrate Concentrate aqueous layer workup->concentrate chromatography Silica gel chromatography concentrate->chromatography free_base Isolated N-(4-methoxyphenyl)guanidine chromatography->free_base dissolve Dissolve free base in isopropanol free_base->dissolve add_acid Add HNO₃ (1 eq) dissolve->add_acid precipitate Precipitate & filter add_acid->precipitate final_product This compound precipitate->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Reagents: Cyanamide can degrade over time. p-Anisidine may have oxidized.Ensure the freshness and purity of starting materials. Use a new bottle of cyanamide if possible. p-Anisidine should be a pale-yellow or white solid; if it is dark, consider purification by recrystallization or distillation.
Suboptimal Reaction Temperature: The reaction may be incomplete at lower temperatures.Ensure the reaction temperature is maintained at 100°C. Monitor the internal temperature of the reaction mixture.
Insufficient Reaction Time: The reaction may require the full 48 hours for completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Catalyst Inefficiency: The scandium(III) triflate may be of poor quality or deactivated.Use a high-purity grade of scandium(III) triflate. Ensure the catalyst is not exposed to moisture for prolonged periods before use.
Formation of Side Products Dimerization of Cyanamide: Cyanamide can dimerize to form dicyandiamide, especially at high concentrations or temperatures.Add cyanamide portion-wise to the reaction mixture to maintain a low concentration.
Formation of Urea Derivatives: Incomplete reaction or decomposition of the guanylating agent can lead to urea formation.Increase the reaction time or ensure the temperature is consistently at 100°C.
Formation of Biguanides: Reaction of the product guanidine with another molecule of cyanamide.Use a slight excess of p-anisidine relative to cyanamide to minimize this side reaction, although the cited protocol uses a slight excess of cyanamide. Careful control of stoichiometry is key.
Difficulty in Purification Product is too water-soluble for efficient extraction: The guanidinium salt is highly polar.Avoid extraction of the protonated guanidine. The protocol involves washing the reaction mixture with an organic solvent to remove impurities, while the desired product remains in the aqueous phase.
Co-elution of impurities during chromatography: Similar polarity of byproducts to the desired product.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.
Product oils out instead of crystallizing during salt formation: Presence of impurities or use of an inappropriate solvent.Ensure the free base is pure before attempting salt formation. Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod can induce crystallization.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield? check_reagents Check Reagent Purity & Activity start->check_reagents Yes impurity_issue Impurity Issues? start->impurity_issue No check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_stoichiometry Optimize Reactant Stoichiometry check_conditions->optimize_stoichiometry monitor_reaction Monitor Reaction by TLC/LC-MS optimize_stoichiometry->monitor_reaction success Improved Yield & Purity monitor_reaction->success characterize_byproducts Characterize Side Products (MS, NMR) impurity_issue->characterize_byproducts Yes impurity_issue->success No adjust_conditions Adjust Conditions to Minimize Side Reactions characterize_byproducts->adjust_conditions optimize_purification Optimize Purification Method (Solvent, Column) adjust_conditions->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Spectroscopic Data Summary for N-(4-methoxyphenyl)guanidine

The following data corresponds to the free base, with the understanding that in the NMR and MS, the guanidinium group is protonated.[7]

¹H NMR (400 MHz, CD₃OD)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.10d9.12HAr-H
6.91d9.12HAr-H
3.72s-3H-OCH₃
¹³C NMR (100 MHz, CD₃OD)
Chemical Shift (δ) ppm Assignment
164.8C=N (Guanidinyl)
160.9Ar-C-O
128.9Ar-CH
128.1Ar-C-N
116.2Ar-CH
56.0-OCH₃
IR (neat)
Wavenumber (cm⁻¹) Assignment
3353N-H stretching
1673C=N stretching
1513Aromatic C=C stretching
1244C-O stretching
Mass Spectrometry (ESI-MS)
m/z calculated for C₈H₁₁N₃O [M+H]⁺ 166.1
m/z found 166.1

References

  • Organic Syntheses Procedure. (n.d.). Guanidine nitrate. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Guanidine nitrate. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Syntheses of Substituted Guanidines. Retrieved from [Link]

  • Google Patents. (1946). US2417440A - Preparation of guanidine salts.
  • Ataman Kimya. (n.d.). Guanidine Nitrate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of guanidine nitrate. Retrieved from [Link]

  • American Chemical Society. (1921). Preparation of Guanidine Nitrate. Journal of the American Chemical Society, 43(11), 2529-2532. Retrieved from [Link]

  • Google Patents. (1942). US2397914A - Preparation of guanidine nitrate.
  • Google Patents. (2013). CN102924337A - Production process of guanidine nitrate.
  • National Center for Biotechnology Information. (2014). 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Acta Crystallographica Section E, 70(Pt 5), o460. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 17(16), 4054–4057. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. Pharmaceuticals (Basel), 14(11), 1146. Retrieved from [Link]

  • Beilstein-Institut. (2021, May 5). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1076–1115. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, March 8). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1846-1850. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][8][9][10]triazines and PhLi Addition. The Journal of Organic Chemistry, 83(21), 13240–13254. Retrieved from [Link]

  • Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • National Center for Biotechnology Information. (2020, July 21). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1), e110. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purification of Organometallic Ligands with the CombiFlash EZ Prep. Retrieved from [Link]

  • Shimadzu Scientific US. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. Retrieved from [Link]

  • CORE. (n.d.). Burning Rate Characterization of Guanidine Nitrate and Basic Copper Nitrate Propellants with Nano- and Micron-Sized Metal Oxide. Retrieved from [Link]

  • CDR FoodLab®. (2025, February 24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from [Link]

  • Google Patents. (1948). US2454644A - Purification of guanidine nitrate.
  • Defense Technical Information Center. (1981). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0561 - GUANIDINE NITRATE. Retrieved from [Link]

Sources

stability issues with N-(4-methoxyphenyl)guanidine nitrate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-methoxyphenyl)guanidine nitrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability issues encountered when working with this compound in solution. Our goal is to move beyond simple instructions, offering a deep dive into the chemical principles governing its stability and providing robust, self-validating protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, we recommend using high-purity deionized water or a buffered aqueous solution. While the compound is water-soluble, its stability is pH-dependent.[1] Unbuffered water can have a variable pH, which may lead to inconsistent results. For applications in organic synthesis, polar aprotic solvents like acetonitrile or DMSO can be used, but the long-term stability in these solvents should be empirically determined.

Q2: What are the optimal storage conditions for stock solutions?

Stock solutions should be stored at 2-8°C in tightly sealed, amber glass vials to protect from light.[2][3] Guanidine derivatives can be susceptible to hydrolysis, and lower temperatures will slow this degradation process.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage, consider aliquoting the stock solution into single-use volumes.

Q3: Is this compound sensitive to pH?

Yes. Guanidines are highly basic compounds that are known to be susceptible to both acid- and base-catalyzed hydrolysis.[5] Extreme pH values should be avoided. The protonated guanidinium ion is generally more stable against hydrolysis than the free base.[6] Therefore, solutions are most stable in a slightly acidic to neutral pH range (approx. pH 4-7). Under highly alkaline conditions, the rate of hydrolysis to form the corresponding urea derivative increases significantly.[4]

Q4: Is this compound sensitive to light or oxidation?

While the guanidine moiety itself is not strongly chromophoric, the methoxyphenyl group is. Photodegradation is a potential risk, and protection from light is a standard precautionary measure. Guanidine nitrate itself is an oxidizing agent and can react with reducing agents.[3][7] Therefore, it is critical to avoid mixing solutions with strong reducing agents unless it is a required part of your experimental design.

Section 2: Troubleshooting Guide for Solution Stability

This guide provides a structured, question-and-answer approach to diagnosing and resolving specific stability issues you may encounter during your experiments.

Issue 1: I observe a loss of compound potency or a decrease in the main peak area in my HPLC analysis over time.

Q: What is the likely cause of decreasing compound concentration in my solution?

A time-dependent loss of the parent compound is a classic indicator of chemical degradation. For this compound, the most probable degradation pathway in aqueous solution is hydrolysis of the guanidine group.[5] This reaction is catalyzed by both acidic and basic conditions, converting the guanidine into N-(4-methoxyphenyl)urea and an amine.[5]

Troubleshooting Workflow

observe Observation: Decrease in HPLC Peak Area cause Primary Suspect: Hydrolysis observe->cause leads to ph_check Step 1: Check Solution pH Is it outside pH 4-7? cause->ph_check investigate temp_check Step 2: Check Storage Temp Is it stored at room temp? ph_check->temp_check If pH is optimal ph_yes Action: Buffer solution to pH 5-6 with a non-reactive buffer (e.g., acetate, phosphate) ph_check->ph_yes Yes validate Step 3: Perform Forced Degradation Study temp_check->validate If storage is correct temp_yes Action: Store aliquots at 2-8°C. Avoid freeze-thaw. temp_check->temp_yes Yes validate_res Result: Confirm degradation products and identify instability factors. validate->validate_res

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: I see new, unidentified peaks appearing in my chromatogram.

Q: What are these new peaks, and where did they come from?

The appearance of new peaks that grow over time as the parent peak shrinks is direct evidence of degradation. As mentioned, the primary degradation product from hydrolysis is expected to be N-(4-methoxyphenyl)urea. You may also see byproducts from the decomposition of guanidine nitrate itself, though this is more common under thermal stress.[8]

Proposed Hydrolysis Pathway

parent N-(4-methoxyphenyl)guanidine water + H2O parent->water conditions H+ or OH- catalyst water->conditions product1 N-(4-methoxyphenyl)urea conditions->product1 product2 Ammonia (NH3)

Caption: Proposed hydrolysis pathway of N-(4-methoxyphenyl)guanidine.

Action Plan:

  • Tentative Peak Identification: Based on the hydrolysis mechanism, the primary new peak is likely N-(4-methoxyphenyl)urea. This compound is more nonpolar than the parent guanidinium salt and will likely have a longer retention time in reversed-phase HPLC.

  • Confirmation: To confirm, run a forced degradation study (see Protocol 2) under basic conditions. The peak that significantly increases should be your primary degradant. If a standard for N-(4-methoxyphenyl)urea is available, spike a degraded sample to confirm the peak identity by co-elution.

Issue 3: My solution has developed a yellow or brown tint.

Q: Why is my previously colorless solution changing color?

Color formation can be due to several factors. Aromatic nitro compounds, which could potentially form from reactions involving the nitrate counter-ion and the methoxyphenyl ring under specific oxidative or acidic conditions, are often colored.[7] It could also indicate the formation of polymeric degradation products or a reaction with components of your storage container or solution matrix.

Action Plan:

  • Analyze by HPLC-UV/Vis: Use a photodiode array (PDA) or similar UV/Vis detector during HPLC analysis. Acquire the full UV spectrum of the colored components. The appearance of new absorbance maxima at longer wavelengths (>350 nm) can provide clues to the structure of the chromophore being formed.

  • Check for Contamination: Ensure the color is not from an external contaminant. Prepare a fresh solution in a new, scrupulously clean vial and observe if the color change recurs.

  • Inert Atmosphere: If oxidative degradation is suspected, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) and see if this prevents color formation.

Section 3: Protocols and Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution buffered to a pH range that minimizes hydrolytic degradation.

Materials:

  • This compound

  • HPLC-grade water

  • Sodium acetate trihydrate (or similar buffer salt)

  • Glacial acetic acid (or corresponding acid for buffer)

  • Calibrated pH meter

  • Class A volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a 50 mM Sodium Acetate Buffer (pH 5.0):

    • Dissolve approximately 6.8 g of sodium acetate trihydrate in 950 mL of HPLC-grade water.

    • Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Transfer the solution to a 1 L volumetric flask and bring to volume with water.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the amount of this compound required for your target volume (Molecular Weight can be found on the supplier's documentation).

    • Transfer the solid to a volumetric flask.

    • Add the pH 5.0 acetate buffer to approximately 80% of the final volume.

    • Sonicate or vortex gently until the solid is completely dissolved.

    • Bring the flask to final volume with the buffer.

  • Final Steps:

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Transfer to a labeled, amber glass vial for storage at 2-8°C.

Protocol 2: HPLC Method for Stability Monitoring

This method provides a starting point for the quantitative analysis of this compound and its potential degradation products.[9]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid

ParameterRecommended SettingRationale
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 3.5Provides buffering capacity and good peak shape for the basic guanidine group.
Mobile Phase B AcetonitrileOrganic modifier for controlling retention.
Elution Mode Isocratic (e.g., 60% A, 40% B) or GradientStart with isocratic; use a gradient if degradants have very different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 230 nmThe methoxyphenyl group provides strong UV absorbance.[9]
Injection Vol. 10 µLAdjust as needed based on concentration.

HPLC Analysis Workflow

prep Prepare Mobile Phase & Equilibrate System cal Prepare Calibration Standards (5 levels) prep->cal sample Prepare 'Time Zero' (T0) Sample for Analysis prep->sample run_cal Inject Standards & Generate Calibration Curve cal->run_cal run_t0 Inject T0 Sample sample->run_t0 analyze Calculate Concentration at Tx using Calibration Curve. Identify & Quantify Degradants. run_cal->analyze incubate Incubate Stability Samples under Test Conditions run_t0->incubate run_tx At Each Timepoint (Tx), Inject Sample incubate->run_tx run_tx->analyze

Sources

improving the selectivity of reactions with N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methoxyphenyl)guanidine nitrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction selectivity and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success when utilizing this versatile reagent.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound is a guanidinylating reagent. The guanidinium group is a key pharmacophore in medicinal chemistry due to its high basicity and ability to form multiple hydrogen bonds.[1][2] This reagent is primarily used to introduce the 4-methoxyphenyl-guanidinyl group onto primary and secondary amines, a critical step in the synthesis of complex molecules and potential therapeutic agents.[1][2] The methoxy group on the phenyl ring can modulate the electronic properties and basicity of the guanidine moiety.

Q2: What is the general mechanism of guanidinylation with this type of reagent?

The reaction typically proceeds through the formation of a highly electrophilic intermediate (such as a carbodiimide-like species) from the guanidinylating reagent. This electrophile is then attacked by a nucleophilic amine. The overall process is a nucleophilic substitution at the central carbon of the guanidine core.[1] The reaction's success and selectivity are heavily influenced by factors like the nucleophilicity of the amine, steric hindrance, solvent, and the presence of a base.

Q3: What are the key parameters to control for a successful and selective reaction?

Optimizing a guanidinylation reaction requires careful control over several parameters:

  • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the guanidinylating reagent can help drive the reaction to completion, but a large excess can lead to side reactions.[3]

  • Temperature: While some reactions proceed at room temperature, others may require heating to overcome activation barriers.[3][4] However, excessive heat can cause decomposition of the reagent or product.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common.

  • Base: A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is often required to scavenge the acid byproduct (nitric acid, in this case) and facilitate the reaction.[1]

Troubleshooting Guide: Improving Reaction Selectivity

Achieving high selectivity is paramount when working with multifunctional molecules. This section addresses common issues encountered during guanidinylation reactions with this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low to No Product Formation 1. Inactive Reagent: The nitrate salt may have degraded due to moisture or improper storage. 2. Insufficient Activation: Reaction conditions (temperature, base) may be too mild for the specific substrate. 3. Poor Substrate Nucleophilicity: The target amine may be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).1. Verify Reagent Quality: Use a fresh batch of this compound. Ensure it is stored in a desiccator. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[3] Consider using a stronger, non-nucleophilic base. 3. Enhance Nucleophilicity: For less reactive amines, consider alternative guanidinylating agents that are more electrophilic, such as N,N'-di-Boc-N"-triflylguanidine.[1]
Poor Selectivity between Primary and Secondary Amines 1. Inherent Reactivity: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates.[1] 2. Prolonged Reaction Time/Harsh Conditions: Forcing the reaction can lead to the slower-reacting amine being guanidinylated.1. Kinetic Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor its progress. Stop the reaction once the primary amine has been consumed to minimize the reaction at the secondary site. 2. Stoichiometric Control: Use a limiting amount of the guanidinylating reagent (e.g., 1.0 equivalent relative to the primary amine) to favor modification of the more reactive site.
Unwanted Reaction with Other Functional Groups (e.g., -OH, -SH) 1. Competitive Nucleophilicity: Hydroxyl and thiol groups can also act as nucleophiles, especially under basic conditions, leading to O- or S-guanidinylation.[5] 2. Lack of Orthogonal Protection: The substrate contains multiple reactive sites that are not adequately protected.[6][7]1. Protecting Groups: This is the most robust solution. Protect hydroxyl groups as silyl ethers (e.g., TBDMS) or benzyl ethers. Protect thiols with groups like trityl (Trt). These protecting groups are stable under the guanidinylation conditions but can be removed later.[6][8] 2. pH Control: Running the reaction under neutral or slightly acidic conditions (if possible for the specific guanidinylation reagent) can suppress the deprotonation and subsequent reaction of hydroxyl or thiol groups.
Formation of an N-Guanidinylated Byproduct at the Peptide N-Terminus 1. In-situ Reagent Activation: Using coupling reagents like HBTU/HATU in peptide synthesis can inadvertently react with the free N-terminus of the peptide chain to form a guanidine, which terminates the peptide sequence.[8]1. Pre-activation: If using coupling reagents, pre-activate the protected amino acid with the coupling reagent before adding it to the deprotected peptide-resin. This consumes the coupling reagent and prevents it from reacting with the N-terminus.[8]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Small amounts of unreacted starting materials or oily byproducts can inhibit crystallization.[3][9] 2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.1. Purification: Purify the crude product using column chromatography on silica gel to remove impurities before attempting crystallization.[3] 2. Solvent Removal: Ensure all solvent is removed under high vacuum. Attempt precipitation by adding a non-polar solvent (e.g., hexanes or diethyl ether) to a concentrated solution of your product in a polar solvent (e.g., DCM or ethyl acetate).[3]
Visualizing Key Concepts
General Guanidinylation Workflow

The following diagram illustrates a typical experimental workflow for the guanidinylation of an amine.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Amine Substrate and Base (e.g., TEA) in Anhydrous Solvent B Add Guanidinylating Reagent (this compound) Dropwise at 0 °C A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Quench (e.g., sat. NaHCO₃) C->D E Organic Extraction D->E F Purify by Column Chromatography E->F G G F->G Product

Caption: General workflow for amine guanidinylation.

Troubleshooting Low Product Yield

This decision tree helps diagnose and resolve issues related to low reaction yields.

G Start Low Product Yield CheckTLC Check TLC/LC-MS of Crude Reaction Mixture Start->CheckTLC NoProduct No Product Formed or Mainly Starting Material CheckTLC->NoProduct No/Low Conversion ProductPresent Product is Present, but Yield is Low CheckTLC->ProductPresent Good Conversion Action1 Increase Reaction Time/Temp. Verify Reagent Quality Check Base Stoichiometry NoProduct->Action1 Action2 Optimize Workup (check aq. layer) Optimize Purification (change eluent) Prevent Product Degradation (stability check) ProductPresent->Action2 G Molecule R¹-NH-PG¹ R²-O-PG² R³-S-PG³ Condition1 Condition A (e.g., Piperidine) Molecule:f0->Condition1 Condition2 Condition B (e.g., TFA) Molecule:f1->Condition2 Condition3 Condition C (e.g., Pd(0)) Molecule:f2->Condition3 Product1 R¹-NH₂ R²-O-PG² R³-S-PG³ Condition1->Product1 Product2 R¹-NH-PG¹ R²-OH R³-S-PG³ Condition2->Product2 Product3 R¹-NH-PG¹ R²-O-PG² R³-SH Condition3->Product3

Caption: Orthogonal protection allows selective deprotection.

Experimental Protocols
Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol provides a starting point for the selective guanidinylation of a primary amine.

Materials:

  • Primary amine substrate (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine substrate (1.0 mmol) and anhydrous DCM (5 mL).

  • Basification: Add DIPEA (2.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired guanidinylated product.

Protocol 2: Troubleshooting Test for Substrate/Product Stability

If you suspect your product is degrading during workup, this small-scale test can help identify the issue. [10] Procedure:

  • Once your reaction has reached ~50% conversion (as determined by TLC/LC-MS), withdraw three small aliquots (e.g., 0.1 mL each) from the reaction mixture.

  • Aliquot 1 (Control): Spot directly onto a TLC plate.

  • Aliquot 2 (Acid Stability): Add one drop of 1M HCl. Let it stand for 15 minutes, then spot on the TLC plate.

  • Aliquot 3 (Base Stability): Add one drop of 1M NaOH. Let it stand for 15 minutes, then spot on the TLC plate.

  • Analysis: Develop the TLC plate. Compare the spots from Aliquots 2 and 3 to the control (Aliquot 1). If the product spot has diminished or new spots have appeared, it indicates instability to acidic or basic conditions, respectively. This suggests that the workup procedure needs to be modified to avoid the problematic pH range.

References
  • BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
  • ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • University of Bristol. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • Kessler, H., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments.
  • Romo, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride.
  • Ghasemzadeh, M. A., & Ghafuri, H. (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Avicenna Journal of Medical Biotechnology.

Sources

refining experimental conditions for N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Experimental Conditions & Troubleshooting

Audience: Researchers, Medicinal Chemists, and Process Engineers.

Introduction: The Technical Context

You are likely working with


-(4-methoxyphenyl)guanidine nitrate  (CAS: 722-57-6 for the generic salt class, specific isomer dependent) as either a ligand for coordination chemistry or a precursor in energetic material synthesis.

The Critical Challenge: The synthesis of this specific salt presents a "chemical conflict." The p-anisidine (4-methoxyaniline) moiety is electron-rich and prone to oxidation or ring nitration by nitric acid. Simultaneously, the guanidine formation requires forcing conditions (heat/catalysis).

Our Directive: We recommend a Two-Stage Protocol to ensure regio-purity and safety. Direct synthesis in nitric acid is not recommended due to the high risk of forming 2-nitro-4-methoxyaniline or oxidizing the methoxy group.

Module 1: Synthesis Optimization (The "Safe" Route)

Protocol: Indirect Salt Formation

Instead of a one-pot reaction involving nitric acid, synthesize the guanidine free base (or carbonate) first, then carefully neutralize with dilute nitric acid.

Stage A: Synthesis of the Guanidine Free Base

Reaction: p-Anisidine + Cyanamide


 Arylguanidine
Catalyst:  Scandium(III) Triflate (Preferred for yield) or mild HCl (Traditional).[1]
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq Aniline : 1.2 eq CyanamideExcess cyanamide compensates for dimerization to dicyandiamide.
Solvent Water or Ethanol/Water (1:1)Polar protic solvents stabilize the transition state.
Temperature 80–100°C (Reflux)Required to overcome the activation energy of nucleophilic attack on the nitrile.
Time 24–48 HoursAryl amines are less nucleophilic than alkyl amines; patience is required.
Stage B: Conversion to Nitrate Salt

Reagent: 1 M


 (Aqueous). Do not use fuming nitric acid. 
  • Dissolution: Dissolve the isolated free base in a minimum volume of Ethanol at 40°C.

  • Acidification: Dropwise addition of 1 M

    
     while monitoring pH.
    
  • Endpoint: Stop addition at pH 4.0–5.0 .

    • Why? Going lower (pH < 3) risks protonating the methoxy oxygen or hydrolyzing the guanidine to a urea.

  • Crystallization: Cool slowly to 4°C. If oiling occurs, see Module 3.

Module 2: Process Visualization

Workflow Diagram: Synthesis & Purification

The following diagram outlines the critical decision points to avoid ring nitration and ensure salt purity.

G Start Start: p-Anisidine Reagent Add Cyanamide (1.2 eq) + Catalyst (Sc(OTf)3) Start->Reagent Reaction Reflux (100°C, 48h) Solvent: H2O/EtOH Reagent->Reaction Check Check TLC/LCMS Reaction->Check Path_Acid Direct HNO3 Route (DANGEROUS) Check->Path_Acid Impatient? Path_Base Isolate Free Base (SAFE) Check->Path_Base Standard Protocol Nitration Risk: Ring Nitration (Ortho-substitution) Path_Acid->Nitration SaltForm Dissolve in EtOH Add 1M HNO3 to pH 5 Path_Base->SaltForm Cryst Cool to 4°C Recrystallize (EtOH) SaltForm->Cryst Final Target: N-(4-methoxyphenyl) guanidine Nitrate Cryst->Final

Figure 1: Logical flow for the synthesis of arylguanidine nitrate salts, highlighting the safety divergence between direct acid reaction and the preferred salt metathesis route.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Arylguanidine salts are often hygroscopic and have low melting points. "Oiling out" indicates the product is separating as a liquid phase before the crystal lattice can form, often due to residual water or impurities.

Corrective Protocol:

  • The "Cloud Point" Method:

    • Dissolve the oil in hot Ethanol (absolute).

    • Add warm Diethyl Ether or Ethyl Acetate dropwise until the solution turns slightly cloudy.

    • Re-heat to clarify (make it clear again).

    • Let it cool very slowly (wrap the flask in foil/towel) to room temperature.

  • Seed Crystals: If you have any solid material from a previous batch, add a "seed" at 40°C.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q2: The product has a yellow/orange tint. Is it pure?

Diagnosis: Likely No .

  • Cause: Oxidation of the p-anisidine starting material (forming quinones) or trace ring-nitration products (if nitric acid was used too early or too concentrated).

  • Solution: Recrystallize from Ethanol/Activated Charcoal .

    • Dissolve salt in hot ethanol.

    • Add 1-2% Activated Carbon.

    • Filter hot through Celite.

    • Recrystallize the filtrate.[2][3] Pure guanidine nitrate salts should be white/colorless.

Q3: My yield is low (<40%). Where did I lose it?

Analysis:

  • Issue A: Dimerization. Cyanamide dimerizes to dicyandiamide at high pH or high temp without amine reaction. Fix: Add the cyanamide in portions over the first 2 hours.

  • Issue B: Solubility. Guanidine nitrates have significant water solubility.[4] If you crystallized from pure water, you lost product in the mother liquor. Fix: Use Isopropanol or Ethanol for the final crystallization.

Module 4: Characterization & Validation

To ensure your experimental conditions were successful, validate against these markers.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

3.7–3.8 ppm (Singlet, 3H)
The Methoxy group. Essential to confirm it is intact.
1H NMR (DMSO-d6)

7.0–7.5 ppm (Broad, 4H/5H)
The Guanidinium protons (

). These exchange with

.
IR Spectroscopy ~1660

(Strong)
C=N stretch (Guanidine core).
IR Spectroscopy ~1380

(Strong)
Nitrate anion (

) symmetric stretch.
Melting Point 214–216°C (Generic Guanidine Nitrate)Note: Aryl derivatives usually melt lower (160–190°C). Sharp range = Pure.
Stability Logic Diagram

Use this to determine storage conditions.

Stability cluster_0 Storage Conditions Condition1 Hygroscopic Nature Action1 Store in Desiccator Condition1->Action1 Condition2 Nitrate Anion (Oxidizer) Action2 Keep away from Reducing Agents/Metals Condition2->Action2 Condition3 Methoxy Group (Acid Sensitive) Action3 Avoid Strong Acids (pH < 2) Condition3->Action3

Figure 2: Stability profile and required storage protocols for methoxyphenylguanidine nitrate.

References

  • Tsubokura, K., et al. (2014).[5] "Synthesis of N-(4-methoxyphenyl)-guanidine." Synlett, 25(9), 1302–1306. (Via ChemicalBook/BenchChem data).

  • Davis, T. L. (1922). "Guanidine Nitrate."[2][3][4] Organic Syntheses, Coll.[3][6] Vol. 1, p.302.

  • BenchChem Technical Repository. (2025).[1] "Synthesis of 1-(4-Methoxyphenyl)guanidine Hydrochloride."

  • Ataman Chemicals. "Guanidine Nitrate Safety & Properties."

(Note: While Reference 2 refers to the parent guanidine nitrate, the crystallization and handling protocols are foundational for the aryl derivative.)

Sources

Validation & Comparative

Comparative Technical Analysis: N-(4-methoxyphenyl)guanidine Nitrate vs. Standard Guanidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)guanidine nitrate (MPG-NO3) represents a distinct chemical intersection between high-energy nitrogenous materials and medicinal pharmacophores. Unlike alkyl-guanidines (e.g., Metformin), which are highly basic and metabolically stable, MPG-NO3 introduces an electron-rich aromatic system that modulates basicity and lipophilicity.

This guide provides a rigorous comparative analysis of MPG-NO3 against three standard benchmarks: Guanidine Nitrate (Energetic baseline), Metformin HCl (Therapeutic baseline), and Phenylguanidine (Structural control).

Physicochemical & Structural Profiling[1]

The introduction of the p-methoxy group significantly alters the electronic landscape of the guanidine core. While the nitrate anion (


) imparts high crystallinity and oxidative potential, the aryl core dictates biological interaction.
Comparative Data Matrix
FeatureMPG-NO3 (Subject)Guanidine Nitrate (GN)Metformin HCl (Met)Phenylguanidine (PG)
Core Structure Aryl-Guanidine (EDG sub)Unsubstituted GuanidineBiguanide (Alkyl)Aryl-Guanidine
Counterion Nitrate (

)
Nitrate (

)
Chloride (

)
Variable
pKa (Base) ~11.2 (Est.)13.612.4~10.8
LogP (Lipophilicity) ~1.2 (Moderate)-1.7 (Highly Hydrophilic)-1.43 (Hydrophilic)0.6
Electronic Effect p-OMe (+M Effect) stabilizes cationNoneInductive (+I)Resonance (-M)
Primary Utility Intermediate / Ligand ProbePropellant / ExplosiveType 2 Diabetes DrugNOS Inhibitor Probe
Safety Hazard Oxidizer / IrritantExplosive / OxidizerLow ToxicityIrritant
Structural Logic & Causality
  • Basicity Modulation: The p-methoxy group acts as an Electron Donating Group (EDG) via resonance (+M effect). This pushes electron density into the guanidinium system, making MPG-NO3 slightly more basic than Phenylguanidine, but significantly less basic than Guanidine Nitrate. This "Goldilocks" basicity (pKa ~11) is crucial for crossing biological membranes where highly ionized alkyl guanidines (pKa >13) often fail without active transport.

  • The Nitrate Factor: The choice of nitrate salt is often driven by crystallinity . Nitrate salts of guanidines form dense hydrogen-bonded networks (density >1.4 g/cm³), making them easier to purify than hygroscopic hydrochlorides. However, for biological assays, the nitrate anion is non-ideal due to potential cytotoxicity and nitrosamine formation risks.

Structural Activity Relationship (SAR) Mapping

The following diagram illustrates how the MPG-NO3 scaffold serves as a template for divergent applications based on functional group modification.

SAR_Analysis Core N-(4-methoxyphenyl) guanidine Core Nitrate Nitrate Salt (Counterion) Core->Nitrate Methoxy p-Methoxy Group (-OCH3) Core->Methoxy Guanidine Guanidine Head (-C(NH)NH2) Core->Guanidine Crystallinity High Crystallinity & Density Nitrate->Crystallinity Oxidizer Energetic/Oxidizer Properties Nitrate->Oxidizer Safety Risk Lipophilicity Increased LogP (Membrane Permeability) Methoxy->Lipophilicity Basicity Modulated pKa (~11) vs Alkyl (~13.6) Methoxy->Basicity +M Effect Binding H-Bond Donor (Arginine Mimic) Guanidine->Binding Target: iNOS / NMDA

Figure 1: Structural dissection of MPG-NO3 showing the functional impact of each moiety on physicochemical properties.

Synthesis & Purification Protocols

For research applications, purity is paramount. The nitrate salt is often synthesized via metathesis or direct guanylation. Below is a self-validating protocol for the Sc(OTf)3 Catalyzed Guanylation , preferred for its mild conditions compared to classical fusion.

Protocol: Scandium-Catalyzed Guanylation

Objective: Synthesize this compound with >98% purity.

  • Reagent Prep:

    • Dissolve p-methoxyaniline (1.0 eq) and cyanamide (1.2 eq) in water.

    • Critical Step: Add Sc(OTf)3 catalyst (10 mol%). Why? Scandium acts as a Lewis acid to activate the nitrile of cyanamide without hydrolyzing it to urea, a common side reaction in acidic media.

  • Reaction:

    • Stir at 100°C for 48 hours.

    • Monitor via TLC (CHCl3:MeOH 9:1). Look for the disappearance of the aniline spot.

  • Workup (Base Formation):

    • Wash the aqueous layer with CHCl3 to remove unreacted aniline.

    • Concentrate the aqueous layer.[1]

  • Salt Formation (Nitrate):

    • Redissolve the residue in minimal Ethanol.

    • Add

      
       (1M in EtOH) dropwise until pH ~4.
      
    • Crystallization: Cool to 0°C. The nitrate salt will precipitate as white needles due to its high lattice energy.

  • Validation:

    • Melting Point: Expect 214–216°C (Decomposition). Note: Sharp melting point confirms nitrate purity; broad range indicates urea contamination.

Workflow Diagram

Synthesis_Workflow cluster_QC Quality Control Start p-Methoxyaniline + Cyanamide Cat Add Sc(OTf)3 (Lewis Acid Catalyst) Start->Cat React Heat 100°C, 48h (Water Solvent) Cat->React Wash CHCl3 Wash (Remove Aniline) React->Wash Acid Add HNO3 / EtOH (Salt Formation) Wash->Acid Cryst Cool & Filter (Isolate Nitrate Salt) Acid->Cryst MP Melting Point (214-216°C) Cryst->MP NMR 1H NMR (d-MeOH) Cryst->NMR

Figure 2: Step-by-step synthesis and isolation workflow for MPG-NO3.

Experimental Validation: Salt Metathesis

Context: While the nitrate salt is excellent for isolation, it is unsuitable for biological assays due to the oxidative nature of the nitrate ion. Researchers must convert it to the Hydrochloride (HCl) or Mesylate form for in vitro testing.

Protocol: Anion Exchange (Nitrate Chloride)
  • Dissolution: Dissolve 500 mg of MPG-NO3 in 10 mL of warm water.

  • Basification: Add 1M NaOH dropwise until pH > 12. The free base, N-(4-methoxyphenyl)guanidine, will precipitate (or oil out).

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). The methoxy group provides sufficient lipophilicity for organic extraction (unlike unsubstituted guanidine).

  • Acidification: Dry the EtOAc layer over

    
    , filter, and bubble anhydrous HCl gas (or add 4M HCl in Dioxane).
    
  • Precipitation: The HCl salt precipitates immediately. Filter and dry under vacuum.

Validation Check: Perform Ion Chromatography (IC) or Silver Nitrate (


) test.
  • Pass: White precipitate with

    
     (presence of Cl-).
    
  • Fail: No precipitate (incomplete exchange).

Biological & Safety Implications

Biological Performance (Medicinal)
  • Target Binding: The MPG motif is a structural bioisostere for the arginine side chain. It is highly effective in inhibiting Nitric Oxide Synthase (iNOS) . The p-methoxy group provides steric bulk that improves selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS) compared to smaller alkyl guanidines.

  • Membrane Permeability:

    • Metformin:[2][3] LogP -1.43 (Requires OCT transporters).

    • MPG Derivative: LogP ~1.2 (Passive diffusion possible).

    • Implication: MPG derivatives often show higher oral bioavailability in early ADME screening.

Safety & Handling (Energetic)
  • Explosion Risk: Pure Guanidine Nitrate is a monopropellant used in gas generators.[4] While MPG-NO3 is less sensitive due to the "dilution" effect of the aromatic ring, it is still an oxidizing salt .

    • Do not grind MPG-NO3 in a ball mill with reducing agents (metals, sulfur).

    • Storage: Segregate from organics and flammables.[5]

  • Toxicity: Aryl guanidines can be irritants.[5] More critically, secondary amines/guanidines in the presence of nitrates (the counterion itself) can form N-nitrosamines under acidic conditions (e.g., stomach acid), which are potent carcinogens. This reinforces the necessity of the Salt Metathesis protocol (Section 5) before biological use.

References

  • Organic Syntheses. (1927). Guanidine Nitrate Synthesis Procedure. Organic Syntheses, Coll. Vol. 1, p.302. Retrieved October 26, 2023, from [Link]

  • International Labour Organization (ILO). (2021).[5] ICSC 0561 - Guanidine Nitrate Safety Data. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2014). Crystal structure of N-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. PMC. Retrieved October 26, 2023, from [Link]

Sources

Comparative Performance Guide: N-(4-methoxyphenyl)guanidine Nitrate in NOS Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)guanidine nitrate (also referred to as 4-Anisylguanidine nitrate ) is a structural analog of L-Arginine and a competitive inhibitor of Nitric Oxide Synthase (NOS). While the guanidine pharmacophore is a well-established motif for NOS inhibition (similar to Aminoguanidine), the nitrate salt form presents unique challenges in bio-assay design—specifically regarding interference with colorimetric nitric oxide detection methods.

This guide evaluates the performance of the nitrate salt against its hydrochloride counterpart and industry standards (Aminoguanidine, L-NMMA), providing optimized protocols to mitigate anion interference in high-throughput screening.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • Active Moiety: N-(4-methoxyphenyl)guanidinium cation.

  • Counter-ion: Nitrate (

    
    ).[1][2]
    
  • Primary Application: Competitive inhibition of Inducible Nitric Oxide Synthase (iNOS) and Neuronal NOS (nNOS).

  • Solubility Profile: The nitrate salt exhibits lower aqueous solubility compared to the hydrochloride salt but offers superior crystallinity and non-hygroscopic stability for long-term storage.

Mechanism of Action

The compound functions as an arginine mimetic. The guanidinium head group binds to the glutamate residue at the NOS active site, while the 4-methoxyphenyl tail extends into the hydrophobic pocket, potentially conferring isoform selectivity (particularly for iNOS over eNOS).

NOS_Pathway Arginine L-Arginine NOS NOS Enzyme (iNOS/nNOS) Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline Byproduct Inhibitor N-(4-methoxyphenyl) guanidine Inhibitor->NOS Competitive Inhibition Guanylate Guanylate Cyclase NO->Guanylate Activation cGMP cGMP Production Guanylate->cGMP Signaling

Figure 1: Competitive inhibition mechanism.[3][4][5] The substituted guanidine blocks the conversion of L-Arginine to NO.[6][7]

Comparative Analysis: Nitrate vs. Alternatives

The choice of salt form is critical. While the pharmacophore determines potency, the counter-ion determines assay compatibility.

Performance Metrics Table
FeatureThis compound N-(4-methoxyphenyl)guanidine HCl Aminoguanidine (Standard)
Primary Target iNOS / nNOSiNOS / nNOSiNOS (Selective)
IC50 (Approx.) 10 - 50 µM10 - 50 µM~10 - 30 µM
Solubility (Water) Moderate (requires warming/vortex)HighHigh
Hygroscopicity Low (Stable solid)High (Prone to clumping)Moderate
Griess Assay High Interference (False Positives)CompatibleCompatible
Radiometric Assay CompatibleCompatibleCompatible
The "Nitrate Trap" in Griess Assays

The Griess assay detects NO by converting it to nitrite (


). Many commercial kits use Nitrate Reductase  to measure total NO (

).
  • The Problem: If your inhibitor is a nitrate salt, you are adding exogenous nitrate to the well. The reductase converts this to nitrite, resulting in a massive artificial signal that masks the actual enzyme inhibition.

  • The Fix: Use the Citrulline Conversion Assay (Radiometric) or a specific Hemoglobin Capture Assay for this specific salt form.

Experimental Protocols

Protocol A: Radiometric Citrulline Conversion Assay (Recommended)

Rationale: This assay measures the conversion of


-L-Arginine to 

-L-Citrulline. It is unaffected by the nitrate counter-ion.

Materials:

  • Recombinant iNOS or nNOS.

  • 
     L-Arginine monohydrochloride.
    
  • This compound (Test Compound).

  • Dowex AG50W-X8 cation exchange resin.

Workflow:

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in HEPES buffer (pH 7.4).

  • Incubation: Mix enzyme, NADPH (1 mM), Calmodulin/Ca2+ (for nNOS),

    
    -Arginine, and test compound.
    
  • Reaction: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex 50W resin columns .

    • Mechanism: Unreacted

      
      -Arginine (positively charged) binds to the resin. 
      
      
      
      -Citrulline (neutral/zwitterionic) flows through.
  • Quantification: Add liquid scintillant to the flow-through and count CPM.

Protocol B: Modified Griess Assay (If Radiometry is unavailable)

Rationale: If you MUST use a colorimetric assay with the nitrate salt, you must omit the Nitrate Reductase step and measure Nitrite only, acknowledging you are missing the Nitrate fraction of the biological NO production.

Workflow Diagram:

Assay_Workflow Start Start: Cell Culture (RAW 264.7 Macrophages) Induction Induce iNOS (LPS + IFN-gamma) Start->Induction Treatment Add N-(4-methoxyphenyl) guanidine Nitrate Induction->Treatment Supernatant Collect Supernatant (Contains NO2- and NO3-) Treatment->Supernatant Decision Select Detection Method Supernatant->Decision Path_Bad Total NO Assay (Nitrate Reductase) Decision->Path_Bad Standard Kit Path_Good Nitrite-Only Assay (Griess Reagent A+B) Decision->Path_Good Optimized Result_Bad FAILURE: High Background from Inhibitor Salt Path_Bad->Result_Bad Result_Good VALID DATA: Measures accumulated Nitrite only Path_Good->Result_Good

Figure 2: Decision matrix for assay selection. Avoid Nitrate Reductase steps when using nitrate salt inhibitors.

Safety & Handling (E-E-A-T)

  • Oxidizer Hazard: As a nitrate salt, this compound acts as a weak oxidizer. Avoid grinding with reducing agents (e.g., metals, sulfur) as this can create energetic mixtures [1].

  • Storage: Store at 4°C in a desiccator. While less hygroscopic than the HCl salt, moisture can facilitate hydrolysis of the guanidine bond over extended periods.

References

  • Santa Cruz Biotechnology. (2025). Guanidine Nitrate Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 943, Nitrate. Retrieved from

  • Misko, T. P., et al. (1993).[8] A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry. (Standard reference for Nitrite/Nitrate interference).

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Context for guanidine inhibitors).
  • R&D Systems. (2025). Nitric Oxide Assay Kit Protocol - Interference Factors. Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation of Nitric Oxide Synthase Inhibition by N-(4-methoxyphenyl)guanidine Nitrate and Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is the bedrock of scientific integrity. This guide provides an in-depth, technical comparison for the cross-validation of N-(4-methoxyphenyl)guanidine nitrate's efficacy as a Nitric Oxide Synthase (NOS) inhibitor against established alternatives, Aminoguanidine and L-N⁵-(1-iminoethyl)ornithine (L-NIO). By not only presenting protocols but also delving into the causal reasoning behind experimental choices, this document serves as a comprehensive resource for robust and reliable in vitro analysis.

The Scientific Imperative: Targeting Nitric Oxide Synthase

Nitric Oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[2] While constitutive expression of nNOS and eNOS is crucial for normal physiological functions, the overexpression of iNOS is a hallmark of various inflammatory conditions and is implicated in the pathology of septic shock, arthritis, and neurodegenerative diseases.[2] Consequently, the selective inhibition of iNOS has emerged as a significant therapeutic strategy.

The guanidinium group's structural similarity to the guanidino group of L-arginine, the natural substrate for NOS, makes guanidine derivatives a promising class of competitive inhibitors.[3] This guide focuses on the experimental validation of a specific candidate, this compound, and provides a framework for its comparison with widely used NOS inhibitors.

Comparative Analysis of NOS Inhibitors

A thorough understanding of the compounds under investigation is paramount to designing meaningful experiments and correctly interpreting the resulting data.

CompoundStructureKey Characteristics
This compound A phenylguanidine derivative. The guanidine moiety mimics the substrate L-arginine, enabling it to bind to the active site of NOS.[4] The 4-methoxy group on the phenyl ring is expected to influence the compound's electronic and steric properties, thereby affecting its binding affinity and potential selectivity.[4]
Aminoguanidine A well-established, relatively selective inhibitor of the inducible isoform of NOS (iNOS).[2][5] It is often used as a benchmark compound in studies targeting iNOS-mediated pathologies.[6][7]
L-N⁵-(1-iminoethyl)ornithine (L-NIO) A potent, non-selective, and NADPH-dependent NOS inhibitor with activity against all three isoforms (nNOS, eNOS, and iNOS).[8][9] Its broad-spectrum activity makes it a useful tool for studying the overall contribution of NOS to a biological process.

Experimental Cross-Validation Workflow

A robust cross-validation workflow ensures that the observed inhibitory effects are reproducible and directly comparable across different compounds. The following diagram outlines the key stages of this process.

G cluster_prep Preparation cluster_assay In Vitro NOS Inhibition Assay cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of This compound dose_response Dose-Response Curves for each Inhibitor synthesis->dose_response procurement Procurement & QC of Aminoguanidine & L-NIO procurement->dose_response reagents Preparation of Assay Reagents (Enzyme, Substrate, Cofactors) reagents->dose_response ic50_calc IC50 Value Calculation dose_response->ic50_calc data_table Comparative Data Table (IC50 Values) ic50_calc->data_table interpretation Interpretation of Results (Potency & Selectivity) data_table->interpretation G cluster_pathway iNOS Signaling Pathway in Inflammation lps Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation lps->nfkb inos_gene iNOS Gene Transcription nfkb->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein l_arginine L-Arginine no Nitric Oxide (NO) l_arginine->no iNOS inflammation Inflammatory Response no->inflammation inhibitor Guanidine-based Inhibitors (e.g., N-(4-methoxyphenyl)guanidine) inhibitor->inos_protein Inhibition

Sources

Comparative Guide: Alternatives to N-(4-Methoxyphenyl)guanidine Nitrate in Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to N-(4-Methoxyphenyl)guanidine Nitrate in Chemical Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (often referred to as p-anisylguanidine nitrate) has historically served as a key intermediate in the synthesis of pyrimidine-based heterocycles and as a pharmacophore in medicinal chemistry (e.g., iNOS inhibitors).[1][2][3][4] However, its nitrate counterion classifies it as an oxidizing solid , introducing significant explosion hazards, hygroscopicity issues, and regulatory burdens during scale-up.

This guide analyzes superior alternatives, categorized into Direct Salt Replacements (for safety and solubility) and Modern Synthetic Precursors (for improved atom economy and yield).

The Case for Replacement: Why Abandon the Nitrate?

Before evaluating alternatives, it is critical to understand the liabilities of the incumbent material.

  • Safety Profile: Nitrate salts of organic bases are energetic materials. They possess a positive oxygen balance and can act as oxidizers, increasing the flammability of solvents and posing explosion risks when heated or subjected to shock (DSC onset often <200°C).

  • Process Chemistry: The nitrate ion is a poor nucleophile but can participate in undesired side reactions (e.g., nitration under acidic conditions) and complicates waste disposal due to nitrogen load.

  • Purification: Nitrate salts often exhibit lower solubility in organic solvents compared to sulfonates or halides, complicating extraction and chromatography.

Direct Salt Replacements (Drop-in Alternatives)

For workflows where the N-(4-methoxyphenyl)guanidine moiety is required as a starting material, switching the counterion is the most efficient strategy.

A. N-(4-Methoxyphenyl)guanidine Hydrochloride (HCl) [5]
  • Best For: Biological assays, aqueous solubility, and general organic synthesis.

  • Performance: The HCl salt is non-oxidizing, chemically stable, and widely commercially available. It exhibits higher solubility in polar protic solvents (water, methanol) which is crucial for biological testing of guanidine-based drugs.

  • Synthetic Advantage: In cyclization reactions (e.g., with 1,3-diketones to form pyrimidines), the chloride ion is a benign spectator, unlike the nitrate which can act as an oxidant.

B. N-(4-Methoxyphenyl)guanidine Carbonate/Hemisulfate
  • Best For: Base-sensitive reactions.

  • Performance: These salts are often less hygroscopic than the HCl form. The carbonate salt, in particular, allows for the "free-basing" of the guanidine in situ without adding strong external bases, as CO₂ is released upon acidification or heating.

Table 1: Physicochemical Comparison of Salt Forms

FeatureNitrate Salt (Target)Hydrochloride Salt (Recommended)Carbonate Salt
GHS Hazard Oxidizer (Cat 3), IrritantIrritant (No Oxidizing Hazard)Irritant
Thermal Stability Low (Explosion risk >160°C)High (Stable >200°C)Moderate
Solubility (Water) ModerateHighLow/Moderate
Atom Economy Poor (Nitrate waste)GoodExcellent
Regulatory Controlled (Precursor)General ChemicalGeneral Chemical
Synthetic Method Alternatives (In-Situ Generation)

In modern drug discovery, buying the pre-made guanidine salt is often less efficient than generating it directly from p-anisidine (4-methoxyaniline). This approach allows for late-stage diversification and avoids storage of unstable salts.

Alternative I: S-Methylisothiourea Reagents
  • Reagent: N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea.

  • Mechanism: Reacts with p-anisidine to form the protected guanidine, releasing methanethiol (volatile).

  • Why it wins: The Boc-protected guanidine is lipophilic, allowing for easy purification on silica gel—something nearly impossible with the naked nitrate salt.

Alternative II: Pyrazole-1-carboxamidine System
  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Mechanism: The pyrazole acts as a superior leaving group compared to thiols or amines.

  • Why it wins: Odorless (unlike isothioureas) and faster kinetics. It converts p-anisidine to the guanidine in high yields under mild conditions.

Alternative III: Cyanamide + Lewis Acid Catalyst
  • Reagents: Cyanamide (NH₂CN) + Scandium Triflate Sc(OTf)₃.

  • Mechanism: Direct addition of the amine to the nitrile.

  • Why it wins: Highest atom economy. Water-compatible.[6] Ideal for "Green Chemistry" applications.

Visualization of Alternatives

The following diagram illustrates the decision logic for choosing the appropriate alternative based on the experimental goal.

GuanidineAlternatives Target Goal: N-(4-methoxyphenyl)guanidine Moiety Nitrate Current: Nitrate Salt (Hazardous/Oxidizer) Target->Nitrate Historical Route HCl Alternative 1: HCl Salt (Safe/Soluble) Target->HCl Direct Replacement Synthesis Alternative 2: In-Situ Synthesis (From p-Anisidine) Target->Synthesis Modern Approach Isothiourea Reagent: S-Methylisothiourea (Easy Purification) Synthesis->Isothiourea If Purification Difficult Pyrazole Reagent: Pyrazole-1-carboxamidine (Fast/Odorless) Synthesis->Pyrazole If Speed Critical Cyanamide Reagent: Cyanamide + Sc(OTf)3 (Green/High Atom Econ) Synthesis->Cyanamide If Scale/Cost Critical

Figure 1: Decision matrix for replacing this compound in synthesis workflows.

Experimental Protocols
Protocol A: Synthesis of N-(4-methoxyphenyl)guanidine HCl (The Safer Salt)

Use this to replace the nitrate salt in stock.

  • Dissolution: Dissolve 4-methoxyaniline (10 mmol, 1.23 g) in absolute ethanol (20 mL).

  • Addition: Add cyanamide (12 mmol, 0.50 g) and concentrated HCl (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC.

  • Isolation: Cool to 0°C. The hydrochloride salt will precipitate.

  • Filtration: Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

    • Expected Yield: 85–95%.

    • Safety Note: No risk of thermal runaway compared to nitrate synthesis.

Protocol B: Pyrazole-Mediated Guanylation (The Modern Method)

Use this for high-value intermediates where purity is paramount.

  • Mixing: Combine 4-methoxyaniline (1.0 eq) and 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in DMF (0.5 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).

  • Reaction: Stir at Room Temperature for 16 hours.

  • Workup: Dilute with water. The product often precipitates or can be extracted into ethyl acetate.

  • Advantage: The byproduct is water-soluble pyrazole, easily washed away.

Mechanistic Insight: Why the Counterion Matters

In the synthesis of aminopyrimidines (a common use case), the guanidine reacts with a


-keto ester.
  • With Nitrate: The nitrate anion is a spectator until the acidification step, where residual nitric acid can cause oxidative darkening of the electron-rich methoxyphenyl ring.

  • With HCl: The chloride ion stabilizes the protonated guanidinium intermediate without participating in redox chemistry, leading to cleaner reaction profiles and lighter-colored products.

ReactionPathway Start p-Anisidine + Guanylating Agent Inter Guanidinium Intermediate Start->Inter PathNitrate Nitrate Salt Route (Risk of Oxidation/Explosion) Inter->PathNitrate If HNO3 present PathHCl HCl Salt Route (Stable/Inert) Inter->PathHCl If HCl present Product Target Heterocycle (e.g., Pyrimidine) PathNitrate->Product Lower Purity PathHCl->Product High Purity

Figure 2: Impact of counterion choice on reaction pathway and product purity.

References
  • BenchChem. The Structure-Activity Relationship of 1-(4-Methoxyphenyl)guanidine Hydrochloride. Retrieved from (Accessed 2026).

  • Organic Syntheses. Guanidine Nitrate Hazards and Preparation. Org. Synth. 1927, 7, 46. .

  • Tsubokura, K., et al. Scandium(III) Triflate-Catalyzed Guanylation of Amines in Water. Synlett 2014, 25, 1302-1306.[2][6] .

  • Sigma-Aldrich. Safety Data Sheet: Guanidine Nitrate. .

  • Bernatowicz, M. S., et al. 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines. J. Org.[6] Chem. 1992, 57, 2497.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-methoxyphenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling Protocols for N-(4-methoxyphenyl)guanidine Nitrate

Executive Safety Assessment

Compound: this compound CAS: 722-57-6 Hazard Classification: High Hazard – Oxidizing Solid / Irritant [1][2]

Handling this compound requires more than standard "lab safety" compliance.[3][4][5][6][7] As a nitrate salt of an organic base, this molecule possesses a dual-threat profile: the nitrate anion (


)  acts as a strong oxidizer capable of accelerating the combustion of other materials, while the guanidine moiety  contributes to tissue irritation and potential acute toxicity [1, 2].[1][2]

Critical Warning: Do not treat this merely as a "salt." Organic nitrates can exhibit energetic properties similar to weak explosives or propellants under confinement or heat [3].

Risk Analysis & Mechanistic Justification

To ensure safety, we must understand the causality of the hazard:

  • The Oxidizer Threat: Unlike standard organic powders, this compound carries its own oxygen source (the nitrate group).[2] In the event of a fire, it will not be extinguished by oxygen deprivation (e.g., fire blankets).[1][2] It requires thermal cooling (water).[2]

  • The Electrostatic Trigger: Fine organic powders are prone to static charge accumulation. In the presence of a nitrate oxidizer, a static spark during weighing can trigger rapid deflagration.

  • Biological Interaction: Guanidine derivatives are chaotropic agents that can disrupt protein structure, leading to severe irritation of mucous membranes upon inhalation [4].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] Fine nitrate dust can bypass side shields. Goggles provide a seal against corrosive dust entry.
Dermal (Hand) Double Nitrile Gloves (Min 0.11mm thick)Outer Layer: 8 mil Nitrile (Chemical barrier).Inner Layer: 4 mil Nitrile (Inspection/Tactile).Change immediately upon contamination.[1][2]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are mandatory.[1][2] If weighing outside a hood, a fit-tested N95 is the minimum to prevent inhalation of irritant dust.[1][2]
Body Flame-Resistant (FR) Lab Coat (100% Cotton)CRITICAL: Do NOT wear synthetic blends (polyester/nylon).[1][2] In an oxidizer-fueled fire, synthetics melt into the skin.[1][2] Cotton burns to ash, minimizing injury severity [5].

Operational Workflow: Step-by-Step

This protocol uses a "Self-Validating" approach—you must confirm the safety condition before proceeding to the next step.[1]

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–120 fpm.

  • Clear Combustibles: Remove all organic solvents (Acetone, Ether) and paper towels from the immediate work area.[2] Reason: Oxidizers + Flammable Solvents = Hypergolic Potential.[1][2]

  • Static Dissipation: Use an antistatic gun on the weighing boat and spatula before touching the powder.

Phase B: Transfer & Weighing (The Critical Zone)
  • The "Closed Transfer" Rule: Never transport the open container across the lab. Open the secondary container only inside the hood.

  • Spatula Selection: Use ceramic or stainless steel. Avoid plastic spatulas which generate high static charges.

  • Spill Management: If powder spills, DO NOT sweep it up with a dry paper towel (friction hazard).[2] Wet the towel with water first, wipe, and dispose of immediately as hazardous waste.[1][2]

Phase C: Reaction & Compatibility
  • Incompatible Materials: Strong acids (generates NOx fumes), Strong reducing agents (hydrides), and powdered metals.[1][2]

  • Thermodynamic Control: Add the nitrate salt slowly to the reaction mixture. Monitor temperature; rapid addition can cause thermal runaway.

Waste Disposal & Deactivation

Do not dispose of in General Organic Waste. Nitrates mixed with organic solvent waste streams can create "time-bomb" canisters that pressurize or explode over time.[1]

  • Segregation: Create a dedicated solid waste stream labeled: "Oxidizing Solid - Nitrate Salt."

  • Solution Waste: If dissolved in water/alcohol, check pH. Neutralize to pH 7 before disposal into a dedicated aqueous waste container.

  • Container: Use high-density polyethylene (HDPE) containers. Do not use metal drums (corrosion risk).[2]

Visual Safety Logic (Workflow)

The following diagram illustrates the "Safe Handling Lifecycle." Note the critical decision points (diamonds) that prevent accident propagation.[2]

G Start START: Chemical Retrieval CheckPPE Verify PPE: Cotton Coat + Goggles + Double Gloves Start->CheckPPE InspectArea Inspect Fume Hood: Remove Solvents & Paper? CheckPPE->InspectArea InspectArea->InspectArea No (Fix it) StaticCheck Static Control: Ground Balance & Use Antistatic Gun InspectArea->StaticCheck Yes Weighing CRITICAL STEP: Weighing (Avoid Friction/Shock) StaticCheck->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck WetClean Wet Wipe Method (No Dry Sweeping) SpillCheck->WetClean Yes Reaction Reaction/Application SpillCheck->Reaction No WasteSeg Disposal: Segregate from Organics WetClean->WasteSeg Reaction->WasteSeg

Figure 1: Operational logic flow for handling Oxidizing Nitrate Salts.[1][2] Note the "Wet Wipe" intervention for spills to prevent friction-induced ignition.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[2] Compound Summary for Guanidine Nitrate. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Oxidizing Solids. United States Department of Labor. [Link][1][2]

  • American Chemical Society. (2017).[2] Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.